Tnik-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-methoxy-3-[2-(4-morpholin-4-ylanilino)-4-pyridinyl]benzonitrile |
InChI |
InChI=1S/C23H22N4O2/c1-28-22-7-2-17(16-24)14-21(22)18-8-9-25-23(15-18)26-19-3-5-20(6-4-19)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,25,26) |
InChI Key |
FOWKPAQNTXMWQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action: Tnik-IN-7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for Tnik-IN-7, a small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK). It details the molecular interactions, impact on key signaling pathways, and methodologies for its evaluation.
Introduction: TNIK as a Therapeutic Target
Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family, a subgroup of the Sterile 20 (STE20) family.[1][2] TNIK is a critical regulator in multiple cellular processes, including cytoskeletal arrangement, cell proliferation, and differentiation.[3][4] Its significance as a therapeutic target stems from its essential role as an activator in key oncogenic and fibrotic signaling pathways.
Notably, TNIK is a pivotal component of the canonical Wnt/β-catenin signaling pathway.[5][6] It is recruited to the promoters of Wnt target genes, where it forms a transcriptional complex with T-cell factor 4 (TCF4) and β-catenin.[2][6][7] TNIK's kinase activity, specifically the phosphorylation of TCF4, is indispensable for the activation of Wnt target gene expression, which drives the proliferation of cancer cells, particularly in colorectal cancers where the Wnt pathway is frequently dysregulated due to mutations in genes like APC.[2][5][6][7]
Beyond the Wnt pathway, TNIK is implicated as an upstream regulator of the c-Jun N-terminal kinase (JNK) pathway and plays a role in the Hippo signaling pathway.[1][8][9] Its multifaceted roles have made it an attractive target for therapeutic intervention in oncology and fibrotic diseases.[5][8][10]
This compound: A Potent TNIK Inhibitor
This compound (also referred to as Compound 8 in some literature) is a potent, small-molecule inhibitor of TNIK.[11] It functions by directly targeting the kinase activity of TNIK, thereby modulating its downstream signaling functions.
Core Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding site within the TNIK kinase domain.[5][8] By occupying this site, this compound prevents the binding of ATP and subsequent phosphorylation of TNIK's substrates.[5] This direct inhibition of TNIK's enzymatic function leads to the disruption of multiple downstream signaling cascades.
3.1 Inhibition of the Wnt/β-Catenin Signaling Pathway
The most well-characterized consequence of TNIK inhibition by this compound is the suppression of the Wnt/β-catenin pathway.[5] In many cancers, particularly colorectal cancer, mutations in the APC gene lead to the stabilization and nuclear accumulation of β-catenin.[12] In the nucleus, β-catenin complexes with TCF4 to drive the transcription of pro-proliferative genes. TNIK is essential for the activity of this complex.[6][7]
This compound-mediated inhibition of TNIK prevents the phosphorylation of TCF4.[2][7] This abrogation of TCF4 phosphorylation renders the TCF4/β-catenin complex transcriptionally inactive, thereby blocking the expression of Wnt target genes and suppressing cancer cell growth and proliferation.[5][6]
3.2 Modulation of Other Signaling Pathways
-
Hippo Pathway Activation: Inhibition of TNIK has been shown to activate the Hippo signaling pathway.[8] This leads to the downregulation of its downstream effectors YAP–TAZ, which are key mediators of fibrosis. This mechanism underlies the anti-fibrotic potential of TNIK inhibitors.[8]
-
JNK Pathway: As a member of the GCK family, TNIK can activate the JNK signaling pathway.[1][13] Inhibition by this compound is expected to modulate JNK signaling, which is involved in cellular responses to stress, apoptosis, and inflammation.
-
Interferon (IFN) Signaling: Recent studies suggest TNIK plays a role in regulating the IFN signaling pathway in endothelial cells.[1] TNIK depletion was found to inhibit the IFN pathway and downregulate related genes.[1]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified in both biochemical and cellular assays.
| Inhibitor | Target | Assay Type | IC50 Value | Description | Reference |
| This compound | TNIK | Biochemical Kinase Assay | 11 nM | Measures direct inhibition of purified TNIK enzyme activity. | [11] |
| This compound | TNIK-mediated Transcription | Cellular Reporter Assay | 26,000 nM (26 µM) | Measures inhibition of TNIK-mediated TCF4/β-catenin transcription in HCT-116 human colorectal carcinoma cells using a β-lactamase reporter gene. | [11] |
| INS018-055 | TNIK | Biochemical Kinase Assay | 7.8 nM | Measures direct inhibition of purified TNIK enzyme activity. | [14] |
Detailed Experimental Protocols
5.1 Protocol: Biochemical TNIK Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the direct inhibitory effect of a compound on TNIK enzymatic activity. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][15]
-
Principle: The assay is a luminescent kinase assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal positively correlates with kinase activity.[3]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the kinase reaction mix containing TNIK enzyme and MBP substrate in kinase buffer.
-
Add 2.5 µL of the this compound dilution or vehicle control to the appropriate wells.
-
To initiate the kinase reaction, add 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
5.2 Protocol: Cellular Wnt/β-Catenin Reporter Gene Assay
This assay measures the ability of this compound to inhibit Wnt pathway signaling within a cellular context.
-
Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a TCF/LEF-responsive promoter. In cells with an active Wnt pathway (like HCT-116), the TCF4/β-catenin complex binds to this promoter and drives reporter expression. An inhibitor of the pathway will reduce the reporter signal.
-
Materials:
-
HCT-116 cells (human colorectal carcinoma, APC mutant, Wnt-active)[11]
-
Appropriate cell culture medium and reagents.
-
TCF/LEF reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash).
-
Transfection reagent.
-
This compound or other test compounds.
-
Luciferase or β-lactamase assay system.
-
-
Procedure:
-
Seed HCT-116 cells in 96-well plates.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the activity of both the primary reporter (e.g., Firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) according to the manufacturer's protocol.
-
Normalize the primary reporter signal to the control reporter signal for each well.
-
Determine the IC50 value by plotting the normalized reporter activity against the log concentration of this compound.
-
Visualizations: Signaling Pathways and Workflows
Figure 1: this compound Mechanism in the Wnt Signaling Pathway.
References
- 1. Frontiers | TNIK regulation of interferon signaling and endothelial cell response to virus infection [frontiersin.org]
- 2. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. researchgate.net [researchgate.net]
- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insight into TNIK Inhibition [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. TNIK | Insilico Medicine [insilico.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Tnik-IN-7: A Technical Guide to its Discovery and Synthesis in the Context of TNIK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Given the limited publicly available information on the specific discovery and synthesis of this compound, this document places it within the broader context of TNIK inhibitor development, providing detailed, representative protocols and workflows based on closely related and well-documented compounds.
Discovery of TNIK as a Therapeutic Target
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis.[1] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes.[2] Its discovery as a drug target stems from its role as an essential activator of the Wnt signaling pathway.[3] The Wnt pathway is fundamental in cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[3]
Mechanism of Action of TNIK Inhibitors
TNIK inhibitors function by binding to the ATP-binding site of the kinase domain of the TNIK enzyme.[4] This competitive inhibition prevents the transfer of a phosphate group from ATP to TNIK's downstream substrates. By blocking the kinase activity of TNIK, these inhibitors disrupt key signaling pathways implicated in disease progression.
One of the most critical pathways modulated by TNIK is the canonical Wnt/β-catenin signaling pathway.[3] TNIK is a regulatory component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4). Inhibition of TNIK is expected to block the aberrant Wnt signaling that drives tumorigenesis in many cancers.
Quantitative Data for TNIK Inhibitors
The following table summarizes key quantitative data for this compound and other notable TNIK inhibitors for comparative analysis.
| Compound Name | Other Names | IC50 (TNIK) | Molecular Formula | CAS Number | Notes |
| This compound | Compound 8 | 11 nM | C23H22N4O2 | 1417795-24-4 | Potent TNIK inhibitor with antitumor activity.[2] |
| INS018_055 | Rentosertib | 1-12 nM | Not specified | Not specified | AI-discovered inhibitor for fibrosis, currently in Phase II clinical trials.[4] |
| NCB-0846 | Not specified | 21 nM | Not specified | Not specified | Orally available small-molecule TNIK inhibitor with anti-Wnt activity. |
Synthesis of TNIK Inhibitors: A Representative Example
Disclaimer: This is a generalized representation and not the specific synthesis for this compound.
A structure-based drug design approach is often employed to develop potent TNIK inhibitors. This typically involves the synthesis of a core scaffold, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of bis-imidazolecarboxamide derivatives, for example, involves the coupling of substituted imidazole carboxylic acids with appropriate amine building blocks.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of TNIK inhibitors. The following are representative protocols based on the characterization of well-documented TNIK inhibitors.
In Vitro Kinase Assay (Z'-LYTE™ Assay)
This assay is used to determine the in vitro potency of a compound against the TNIK enzyme.
-
Reagents: Recombinant human TNIK enzyme, Z'-LYTE™ Kinase Assay Kit (specific for Ser/Thr kinases), test compound (e.g., this compound), and ATP.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the test compound, TNIK enzyme, and the appropriate peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the fluorescence to determine the extent of phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high TNIK expression) to near confluence.
-
Treatment: Treat the cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble TNIK protein at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve of TNIK in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathway Diagram
References
- 1. Cancer | Biologically Active Compounds - chemsrc [chemsrc.com]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tnik-IN-7: A Potent Inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK) for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology and other diseases due to its pivotal role in modulating multiple signaling pathways, most notably the Wnt/β-catenin cascade.[1][2] Dysregulation of TNIK activity is implicated in the progression of various cancers, including colorectal cancer, by promoting cell proliferation and survival.[3][4] Tnik-IN-7 is a potent small molecule inhibitor of TNIK, demonstrating significant promise as a chemical probe for studying TNIK biology and as a lead compound for drug discovery efforts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its characterization.
Introduction to TNIK
TNIK is a serine/threonine kinase belonging to the Germinal Center Kinase (GCK) family.[5] It is a large, multi-domain protein that functions as a central node in various signaling networks. A key function of TNIK is its role as an essential activator of the canonical Wnt signaling pathway.[1][5] In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, where it phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes that drive cell proliferation and maintain a stem-like state in intestinal crypts and in colorectal cancer.[2][5][6] Given that a vast majority of colorectal cancers harbor mutations that lead to constitutive activation of the Wnt pathway, targeting a downstream effector like TNIK presents a compelling therapeutic strategy.[1]
This compound: A Potent TNIK Inhibitor
This compound (also referred to as Compound 8) is a small molecule inhibitor identified for its potent and specific inhibition of TNIK's kinase activity.[7][8]
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C23H22N4O2 | [7] |
| Molecular Weight | 386.4 g/mol | [8] |
| CAS Number | 1417795-24-4 | [7] |
In Vitro Activity
This compound demonstrates potent inhibition of TNIK kinase activity in biochemical assays. The primary reported activity is its half-maximal inhibitory concentration (IC50).
| Assay | IC50 (nM) | Reference |
| TNIK Kinase Assay | 11 | [7][8] |
Note: As of the latest available data, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not been publicly disclosed. Such profiling is crucial to fully understand its specificity.
Cellular Activity
This compound has been shown to inhibit the downstream signaling of TNIK in a cellular context, specifically by targeting the Wnt/β-catenin pathway.
| Cell Line | Assay | Effect | Reference |
| HCT116 (Human Colorectal Carcinoma) | TCF4/β-catenin Transcription | Inhibition | [7] |
Note: Quantitative IC50 values for the anti-proliferative effects of this compound on various cancer cell lines are not yet publicly available. For reference, other potent TNIK inhibitors have demonstrated anti-proliferative activity in the nanomolar to low micromolar range in Wnt-dependent cancer cell lines.
In Vivo Data
Note: There is currently no publicly available in vivo data for this compound, including pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or efficacy in animal models of disease.
For context, another TNIK inhibitor, INS018-055, has undergone in vivo characterization, revealing a half-life of 1.22 hours in mice and 1.65 hours in dogs after intravenous administration. Oral administration in mice at 30 mg/kg resulted in a maximum concentration (Cmax) of 1010 ng/mL with a bioavailability of 44%.[8] These data for INS018-055 are provided for illustrative purposes only and are not representative of this compound.
Signaling Pathway
TNIK is a key downstream component of the canonical Wnt signaling pathway. The following diagram illustrates the central role of TNIK in this cascade.
Caption: The role of TNIK in the canonical Wnt signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize TNIK inhibitors like this compound.
TNIK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and is designed to measure the kinase activity of TNIK by quantifying the amount of ADP produced.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Add 1 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.
-
Add 2 µL of TNIK enzyme solution (e.g., 30 ng per well) to each well.
-
Prepare a substrate/ATP mix containing MBP and ATP in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final concentrations should be optimized, for example, 25 µM ATP and 0.1 µg/µL MBP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
TCF/LEF Reporter Assay
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.
Materials:
-
HEK293T or HCT116 cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase normalization plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the Wnt pathway by adding Wnt3a to the media.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HCT116, DLD-1)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental and Logical Workflows
The following diagram outlines a typical workflow for the preclinical evaluation of a TNIK inhibitor like this compound.
Caption: Preclinical evaluation workflow for a TNIK inhibitor.
Conclusion
This compound is a valuable research tool for elucidating the complex biology of TNIK. Its high potency makes it an excellent probe for in vitro studies of TNIK's role in Wnt signaling and other cellular processes. While the publicly available data on this compound is currently limited, the established importance of TNIK as a therapeutic target suggests that further investigation into this compound and similar molecules is warranted. The experimental protocols and workflows provided in this guide offer a robust framework for the continued characterization of TNIK inhibitors, which hold significant potential for the development of novel therapeutics, particularly for Wnt-driven cancers.
References
- 1. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNIK | Insilico Medicine [insilico.com]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cancer | Biologically Active Compounds - chemsrc [chemsrc.com]
Tnik-IN-7: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis.[1] A member of the germinal center kinase (GCK) family, TNIK is a serine/threonine kinase that plays a pivotal role as an essential activator of the Wnt signaling pathway.[2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, and is implicated in fibrotic diseases.[1][4] Tnik-IN-7 is a potent inhibitor of TNIK, demonstrating significant potential for therapeutic intervention by modulating the Wnt signaling cascade.[3] This technical guide provides an in-depth overview of the biological activity, targets, and methodologies associated with the characterization of this compound and related TNIK inhibitors.
Core Target: Traf2- and Nck-interacting kinase (TNIK)
TNIK is a 1360-residue protein characterized by an N-terminal kinase domain, an intermediate domain, and a C-terminal citron homology (CNH) domain.[4] Its primary role in the Wnt signaling pathway involves direct interaction with and phosphorylation of T-cell factor 4 (TCF4) when in a complex with β-catenin. This phosphorylation is a critical step for the activation of Wnt target gene transcription, which drives cell proliferation and survival.[5]
Biological Activity of this compound and Other TNIK Inhibitors
This compound is a potent inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[3] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TNIK, thereby preventing the phosphorylation of its substrates.[6] The following table summarizes the in vitro potency of this compound and other notable TNIK inhibitors.
| Compound Name | Primary Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | TNIK | 11 | N/A | Identified as a potent TNIK inhibitor with anti-tumor activity.[3] |
| NCB-0846 | TNIK | 21 | N/A | First orally available small-molecule TNIK inhibitor.[7] |
| INS018_055 (Rentosertib) | TNIK | 31 | 4.32 | Selective inhibitor in Phase II clinical trials for idiopathic pulmonary fibrosis.[7] |
| PF-794 | TNIK | 39 | N/A | ATP-competitive inhibitor.[7] |
| KY-05009 | TNIK | N/A | 100 | ATP-competitive inhibitor.[7] |
| TNIK-IN-1 | TNIK | 65 | N/A | Antitumor activity. |
| TNIK-IN-2 | TNIK | 1333.7 | N/A | Investigated for colorectal cancer. |
| TNIK-IN-4 | TNIK | 610 | N/A | Active against colorectal cancer cell lines. |
| TNIK-IN-5 | TNIK | 50 | N/A | Inhibits Wnt signaling in cells. |
| TNIK-IN-6 | TNIK | 930 | N/A | Investigated for neurological disorders. |
| TNIK-IN-8 | TNIK | 6 | N/A | Orally active with antitumor activity. |
| TNIK-IN-9 | NIK | 1.27 | N/A | Potent and selective NIK inhibitor. |
N/A: Data not available from the searched sources.
Signaling Pathway
TNIK is a crucial downstream effector in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus. There, it forms a complex with TCF/LEF transcription factors. TNIK is recruited to this complex, where it phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes such as c-Myc and Cyclin D1. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and subsequently blocks the transcription of these target genes.
Caption: The TNIK-Wnt Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro TNIK Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of TNIK by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
This compound (or other test inhibitors)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of TNIK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate (MBP) and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)
This cell-based assay measures the effect of TNIK inhibition on Wnt pathway activity.
Materials:
-
A human cell line with an active Wnt pathway (e.g., HCT116, HEK293T).
-
A TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash).
-
A control plasmid with a non-responsive promoter (e.g., FOPflash).
-
A plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
This compound.
-
Luciferase assay reagent.
Procedure:
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization plasmid.
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TCF/LEF-driven luciferase activity to the control Renilla luciferase activity.
-
Determine the EC50 value by plotting the normalized luciferase activity against the inhibitor concentration.
Experimental Workflow for this compound Characterization
The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow to establish its potency, selectivity, and cellular activity.
Caption: A typical experimental workflow for the characterization of a TNIK inhibitor.
Conclusion
This compound is a potent and valuable tool compound for the study of TNIK and its role in the Wnt signaling pathway. Its high in vitro potency highlights the druggability of TNIK. The experimental protocols and workflow described herein provide a framework for the further characterization of this compound and the development of next-generation TNIK inhibitors for the treatment of cancer and fibrotic diseases. Further studies are warranted to fully elucidate the kinase selectivity profile and in vivo efficacy of this compound.
References
- 1. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Investigating the Function of Tnik-IN-7 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a critical regulator in oncogenic signaling pathways, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of Tnik-IN-7, a potent and selective inhibitor of TNIK, and its role in cancer cells. We will explore its mechanism of action, primarily through the disruption of the Wnt/β-catenin signaling pathway, and its impact on other cellular processes such as cytoskeletal dynamics. This document will present quantitative data on the efficacy of TNIK inhibitors, detailed experimental protocols for their characterization, and visual representations of the key signaling pathways and experimental workflows involved.
Introduction to TNIK and this compound
TNIK is a serine/threonine kinase that functions as a crucial activator of the Wnt signaling pathway.[1][2] In many cancers, particularly colorectal cancer, the Wnt pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival.[2] TNIK is a regulatory component of the β-catenin and T-cell factor-4 (TCF-4) transcriptional complex, and its kinase activity is essential for the activation of Wnt target genes.[2] Pharmacological inhibition of TNIK represents a promising therapeutic strategy to block Wnt signaling downstream of mutations in genes like APC, which are common in colorectal cancer.
This compound is a small molecule inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 11 nM. By targeting the kinase activity of TNIK, this compound effectively disrupts the Wnt signaling cascade, leading to the suppression of cancer cell growth. This guide will focus on the functional investigation of this compound and related TNIK inhibitors in cancer cells.
Quantitative Data Presentation
The efficacy of TNIK inhibitors has been evaluated across various cancer cell lines. While specific data for this compound is emerging, the closely related and well-characterized TNIK inhibitor, NCB-0846, provides valuable insights into the expected potency and spectrum of activity.
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| This compound | TNIK | 11 | - | - | MedChemExpress |
| NCB-0846 | TNIK | 21 | HCT116 | Colorectal Carcinoma | [3][4] |
| NCB-0846 | TNIK | - | DLD-1 | Colorectal Carcinoma | [3] |
| NCB-0846 | TNIK | - | SCLC-N subset | Small Cell Lung Cancer | [5] |
| NCB-0846 | TNIK | - | SCLC-P subset | Small Cell Lung Cancer | [5] |
| Compound 35b | TNIK | 6 | HCT116 | Colorectal Carcinoma | [6] |
Table 1: In Vitro Potency of TNIK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of various TNIK inhibitors against the TNIK kinase and in different cancer cell lines.
| Compound | Cancer Model | Dosage | Administration | Tumor Growth Inhibition | Reference |
| NCB-0846 | HCT116 Xenograft | 100 mg/kg | Oral (b.i.d.) | Significant suppression | [1] |
| Compound 35b | HCT116 Xenograft | 50 mg/kg | Oral (b.i.d.) | Significant suppression | [6] |
| NCB-0846 & Mebendazole | MC38 & CT26 Syngeneic | - | - | Increased CD8+ T cell infiltration, enhanced anti-PD-1 efficacy | [7] |
Table 2: In Vivo Efficacy of TNIK Inhibitors. This table presents the anti-tumor effects of TNIK inhibitors in preclinical animal models.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and morphology.
The Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is a primary target of this compound. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1. TNIK is a critical component of this transcriptional complex, and its inhibition by this compound prevents the expression of these pro-proliferative genes.
The RHO/ROCK2/LIMK1 Signaling Pathway
Recent studies have implicated TNIK in the regulation of cytoskeletal organization, focal adhesion turnover, and mitosis through the RHO/ROCK2/LIMK1 pathway. This pathway plays a crucial role in cell shape, migration, and division. TNIK may influence the activity of Rho GTPases, which in turn activate ROCK2. ROCK2 then phosphorylates and activates LIMK1, leading to the phosphorylation and inactivation of cofilin, a key regulator of actin dynamics. Inhibition of TNIK by this compound can disrupt these processes, leading to altered cell morphology and reduced motility.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound in cancer cells.
In Vitro TNIK Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant TNIK. The ADP-Glo™ Kinase Assay is a common method.
Materials:
-
Recombinant active TNIK enzyme
-
Kinase substrate (e.g., myelin basic protein or a specific peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[8]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO) control.
-
Add 2 µl of a solution containing the TNIK enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 2 µl of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, DLD-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µl of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]
Western Blot Analysis of Wnt Signaling Proteins
This technique is used to assess the effect of this compound on the protein levels of key components of the Wnt signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TNIK, β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with this compound or vehicle control for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.[10][11]
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., HCT116)
-
This compound formulated for oral administration
-
Vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily or twice daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.[12][13]
Experimental and Logical Workflows
Visualizing the workflow of experiments is crucial for planning and execution.
References
- 1. researchgate.net [researchgate.net]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.jp [promega.jp]
- 9. merckmillipore.com [merckmillipore.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. BiTE® Xenograft Protocol [protocols.io]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TNIK-IN-7 (INS018_055/Rentosertib) for Fibrosis Research
This guide provides a comprehensive overview of the small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), INS018_055 (also known as Rentosertib), as a tool for studying fibrosis. Developed using a generative artificial intelligence (AI) platform, this first-in-class inhibitor has shown significant anti-fibrotic and anti-inflammatory properties in preclinical models and has progressed to clinical trials, making it a pivotal compound for researchers, scientists, and drug development professionals in the field.[1][2]
Introduction to TNIK as a Therapeutic Target in Fibrosis
Mechanism of Action of TNIK Inhibition
Key Signaling Pathways Modulated by TNIK Inhibitors
Dysregulated Wnt/β-catenin signaling is strongly implicated in the development of pulmonary fibrosis.[6][14] TNIK is an essential kinase that phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway. This phosphorylation is necessary for the transcriptional activation of Wnt target genes that promote fibrosis.[2] TNIK inhibitors block this step, preventing the nuclear translocation of β-catenin and subsequent gene activation.[14][15]
The TGF-β signaling pathway is a primary driver of fibrosis in numerous organs.[6] Upon ligand binding, TGF-β receptors activate SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate the transcription of genes involved in ECM production.[5][16] There is significant crosstalk between the Wnt and TGF-β pathways.[4][5] Studies with other TNIK inhibitors, such as NCB-0846, have shown that TNIK inhibition can suppress TGF-β1-induced epithelial-to-mesenchymal transition (EMT) by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[16][17] INS018_055 has been shown to effectively ameliorate TGF-β-induced EMT and fibroblast-to-myofibroblast transition (FMT).[9]
Preclinical Data and Experimental Protocols
INS018_055 has demonstrated potent anti-fibrotic effects in various cell-based assays. It causes a dose-dependent reduction in the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in lung fibroblasts treated with TGF-β.[9]
| Parameter | Cell Line | Condition | Value | Reference |
| IC₅₀ (α-SMA expression) | MRC-5 (lung fibroblasts) | TGF-β induced | 27.14 nM | [9] |
| CC₅₀ (Cytotoxicity) | MRC-5 (lung fibroblasts) | - | 84.3 µM | [9] |
| Comparative Potency | Primary IPF donor cells | TGF-β induced | More potent anti-EMT and anti-FMT effects than nintedanib | [12] |
This protocol details the measurement of FMT by quantifying α-SMA expression in primary human lung fibroblasts using high-content analysis.[8]
Materials:
-
Primary human lung fibroblasts (from healthy or IPF donors)
-
Cell culture medium
-
INS018_055 (or other TNIK inhibitor)
-
Recombinant human TGF-β1
-
4% Formaldehyde solution
-
DAPI stain
-
Primary antibody against α-SMA
-
Fluorescently labeled secondary antibody
-
High-content imaging system (e.g., IN Cell Analyzer 2200)
Procedure:
-
Cell Seeding (Day 1): Seed primary human lung fibroblasts into appropriate multi-well plates for imaging.
-
Medium Refresh (Day 3): Refresh the cell culture medium.
-
Compound Treatment (Day 5): Prepare serial dilutions of INS018_055. Add the compound to the designated wells. Include a DMSO vehicle control. Incubate for 1 hour.
-
Fibrotic Stimulation (Day 5): Treat all cells (except for negative controls) with 1.25 ng/ml of TGF-β1 to induce myofibroblast differentiation.
-
Fixation and Staining (Day 8): After 72 hours of stimulation, fix the cells with 4% formaldehyde. Permeabilize the cells and stain for α-SMA using a primary and fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content analysis system. Quantify the intensity of α-SMA staining per cell to determine the extent of FMT and the inhibitory effect of the compound.
INS018_055 has shown anti-fibrotic and anti-inflammatory activity in multiple animal models of fibrosis, administered orally, by inhalation, or topically.[1]
| Animal Model | Organ | Key Findings | Reference |
| Bleomycin-induced fibrosis | Lung | Reduced fibrosis and inflammation. Improved efficacy when combined with pirfenidone. | [3][12] |
| Unilateral Ureteral Obstruction | Kidney | Demonstrated anti-fibrotic activity. | [11] |
| Wound healing models | Skin | Showed anti-fibrotic effects. | [11] |
Clinical Development and Safety Profile
| Clinical Trial Phase | Population | Key Findings | Reference(s) |
| Phase I (NCT05154240, CTR20221542) | 78 Healthy Volunteers | Good safety and tolerability; favorable pharmacokinetic (PK) profile. | [1][10][19] |
| Phase IIa (NCT05938920) | IPF Patients | Met primary endpoint for safety and tolerability. Showed a dose-dependent improvement in Forced Vital Capacity (FVC). Downregulation of fibrosis-associated proteins (e.g., COL1A1, FAP, FN1). | [3][19] |
Safety Profile: Across Phase I and IIa trials, INS018_055 was found to be generally safe and well-tolerated by both healthy individuals and IPF patients.[3][19] The successful safety profile in early clinical development supports its further investigation in larger, longer-duration trials.[19]
Conclusion
The TNIK inhibitor INS018_055 represents a significant advancement in fibrosis research. Its targeted mechanism of action, which modulates multiple pro-fibrotic signaling pathways, and its demonstrated efficacy and safety in preclinical and early clinical studies, establish it as a powerful tool for investigating the molecular underpinnings of fibrotic diseases. For researchers, this compound offers a specific and potent means to probe the role of TNIK in fibrosis and explore novel therapeutic strategies for a range of debilitating conditions.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. From fibrosis and cancer to obesity, Alzheimer’s and aging: New paper reveals broad potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]
- 3. TNIK | Insilico Medicine [insilico.com]
- 4. Role of Wnt Signaling in Tissue Fibrosis, Lessons from Skeletal Muscle and Kidney | Bentham Science [eurekaselect.com]
- 5. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 6. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 7. AI-driven research identifies pulmonary fibrosis target and inhibitor | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Case study: Study published in Nature Biotechnology on the effects of TNIK inhibitor in lung and kidney fibrosis models. | SMC Laboratories Inc. [smccro-lab.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Signaling and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. communities.springernature.com [communities.springernature.com]
- 19. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
TNIK-IN-7 in Neurological Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK), a member of the Germinal Center Kinase (GCK) family, has emerged as a significant target in the study and potential treatment of various neurological disorders.[1] This serine/threonine kinase is highly expressed in the brain and plays a crucial role in a multitude of cellular processes including cytoskeletal organization, synaptic plasticity, and neuronal signaling.[2][3] Its involvement in key pathways such as the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) signaling cascades positions it as a central player in neuronal development, function, and pathology.[4][5] Dysregulation of TNIK has been linked to cognitive impairments and several neurodevelopmental and psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder (ADHD).[6][7] This has spurred the development of small molecule inhibitors, such as TNIK-IN-7 and others, to probe its function and evaluate its therapeutic potential. This technical guide provides an in-depth overview of TNIK's role in neurological disorders, focusing on the mechanism of action of its inhibitors, preclinical data, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
TNIK's influence on neuronal function is primarily mediated through its participation in complex signaling networks. Understanding these pathways is critical to elucidating the mechanism of action of TNIK inhibitors.
Wnt/β-catenin Signaling
TNIK is an essential activator of the canonical Wnt signaling pathway.[5] In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, where it phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes.[5][8] This pathway is vital for neuronal proliferation, differentiation, and synaptic formation.[1] Aberrant Wnt signaling is implicated in the pathophysiology of several neurological disorders.
Caption: Canonical Wnt/β-catenin signaling pathway involving TNIK.
JNK Signaling Pathway
TNIK is also a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal responses to stress, axon regeneration, and neurodegeneration.[4] TNIK, along with other Ste20 kinases like MAP4K4 and MINK1, acts upstream of the dual leucine zipper kinase (DLK) to regulate stress-induced JNK activation in neurons.[4][9]
Caption: TNIK's role in the stress-induced JNK signaling pathway in neurons.
Interaction with DISC1 and GSK3β
TNIK's function in the brain is further modulated by its interaction with Disrupted-in-Schizophrenia 1 (DISC1), a genetic risk factor for several major psychiatric disorders.[10][11] DISC1 binds to the kinase domain of TNIK and inhibits its kinase activity.[10][12] This interaction is crucial for regulating the stability of key postsynaptic density proteins and synaptic activity.[10] Furthermore, studies on TNIK knockout mice have revealed a significant impact on the regulation of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in various signaling pathways implicated in mood disorders and neurodegenerative diseases.[6][7] TNIK knockout mice exhibit hyperlocomotor behavior that can be reversed by GSK3β inhibitors.[13][14]
Preclinical Data on TNIK Inhibitors
Several small molecule inhibitors of TNIK have been developed and characterized, providing valuable tools for studying its function and as potential therapeutic agents.
| Inhibitor | IC50 / Ki | Target(s) | Key Findings in Neurological Context |
| NCB-0846 | IC50 = 21 nM[1][2][3][15][16] | TNIK, FLT3, JAK3, PDGFRα, TrkA, CDK2/CycA2, HGK[15][16] | Orally available Wnt inhibitor; inhibits TCF4 phosphorylation.[15][16] |
| INS018_055 | IC50 = 7.8 nM[17] | TNIK | Potent anti-fibrotic and anti-inflammatory effects.[18] Currently in Phase II clinical trials for idiopathic pulmonary fibrosis.[19] |
| KY-05009 | IC50 = 9 nM, Ki = 100 nM[20][21] | TNIK, MLK1[21] | Inhibits TGF-β1-mediated epithelial-to-mesenchymal transition.[20][21] |
| Osimertinib | IC50 = 151.90 nM[22] | TNIK (repurposed) | Identified through virtual screening as a potential TNIK inhibitor.[22] |
Experimental Protocols
TNIK Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[23][24][25]
Materials:
-
Purified recombinant TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate (or other suitable substrate)[26]
-
ATP
-
TNIK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[23]
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test inhibitor (e.g., this compound) or DMSO (vehicle control).
-
Add the TNIK enzyme.
-
Prepare a substrate/ATP mix in TNIK Kinase Buffer and add it to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[23]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[23]
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value for the inhibitor.
Caption: Workflow for a typical TNIK ADP-Glo™ kinase inhibition assay.
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry (MS)
This protocol is used to identify proteins that interact with TNIK in neuronal cells.[27][28]
Materials:
-
Neuronal cell culture or brain tissue lysate
-
Anti-TNIK antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse neuronal cells or tissue to extract proteins.
-
Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TNIK antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the TNIK-antibody-interacting protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that co-immunoprecipitated with TNIK using a protein database search algorithm.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. NCB-0846 - Bile Acids & Microbiome - CAT N°: 33268 [bertin-bioreagent.com]
- 4. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcnlab.ca [tcnlab.ca]
- 7. TNiK and cognitive function - Genes2Cognition Neuroscience Research Programme [genes2cognition.org]
- 8. mdpi.com [mdpi.com]
- 9. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]
- 10. The psychiatric disease risk factors DISC1 and TNIK interact to regulate synapse composition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The psychiatric disease risk factors DISC1 and TNIK interact to regulate synapse composition and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TNiK is required for postsynaptic and nuclear signaling pathways and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. INS018_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 20. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 21. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. promega.jp [promega.jp]
- 24. ulab360.com [ulab360.com]
- 25. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-7: A Technical Guide to its Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology, primarily due to its pivotal role in the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. Tnik-IN-7, a potent and selective small-molecule inhibitor of TNIK, has been identified as a valuable tool for investigating the therapeutic potential of TNIK inhibition. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cell proliferation, supported by quantitative data and detailed experimental protocols.
Introduction to TNIK and its Role in Cancer
TNIK is a serine/threonine kinase that functions as a crucial downstream component of the Wnt signaling pathway.[1][2][3] In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation, such as c-Myc and Cyclin D1.[3] TNIK is a key component of this transcriptional complex, where it phosphorylates TCF4, a necessary step for the activation of Wnt target genes.[4] In many cancers, particularly in over 90% of colorectal cancers, mutations in genes like Adenomatous Polyposis Coli (APC) lead to the constitutive activation of the Wnt pathway, making TNIK an attractive therapeutic target.[3]
This compound: A Potent TNIK Inhibitor
This compound (also known as Compound 8) belongs to a series of 4-phenyl-2-phenylaminopyridine based compounds developed as potent and selective inhibitors of TNIK.[1] It exhibits a high affinity for the ATP-binding site of TNIK, with a biochemical half-maximal inhibitory concentration (IC50) of 11 nM.[1]
Effects of this compound on Cell Proliferation
While this compound is a potent inhibitor of the TNIK enzyme, studies have shown that its direct impact on the proliferation of Wnt-activated colorectal cancer cell lines is minimal. This suggests that the kinase activity of TNIK might be less critical for the viability of these cells than its scaffolding function in the TCF4/β-catenin transcriptional complex.[1]
However, the broader family of TNIK inhibitors has demonstrated significant anti-proliferative effects in various cancer types. For instance, the TNIK inhibitor NCB-0846 has been shown to inhibit the growth of lung squamous cell carcinoma (LSCC) cell lines, particularly those with high TNIK expression.[5] Another TNIK inhibitor, 35b, exhibited an IC50 of 2.11 μM in the HCT116 colorectal cancer cell line.[6]
Table 1: Inhibitory Activity of Various TNIK Inhibitors on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 35b | HCT116 | Colorectal Cancer | 2.11 | [6] |
Note: Specific cellular IC50 values for this compound are not extensively published in the primary literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of TNIK inhibitors on cell proliferation. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.
Cell Viability Assay (CCK-8 or MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[7]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[7]
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
The primary signaling pathway modulated by this compound is the Wnt/β-catenin pathway. Inhibition of TNIK is expected to block the phosphorylation of TCF4, thereby preventing the transcription of Wnt target genes.
Caption: this compound inhibits TNIK, a key activator of Wnt signaling.
Caption: Workflow for determining cell viability upon this compound treatment.
Conclusion
This compound is a valuable pharmacological tool for probing the function of TNIK. While its direct anti-proliferative effects on Wnt-addicted colorectal cancer cell lines appear to be limited, the broader implications of TNIK inhibition in other cancer types and in combination with other therapies warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting TNIK in cancer.
References
- 1. Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for Tnik-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tnik-IN-7 is a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers. By targeting TNIK, this compound effectively disrupts aberrant Wnt signaling, leading to the suppression of cancer cell growth and proliferation.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing cell viability, analyzing protein expression through Western blotting, and evaluating long-term proliferative potential via clonogenic assays.
Mechanism of Action
This compound functions by binding to the ATP-binding site of the TNIK enzyme, thereby inhibiting its kinase activity.[1][2] This prevents the phosphorylation of downstream targets, most notably the T-cell factor 4 (TCF4), a key transcription factor in the Wnt signaling pathway.[3] In a healthy cell, the Wnt pathway is tightly regulated. However, in many cancer cells, mutations in upstream components like Adenomatous Polyposis Coli (APC) lead to the constitutive activation of the pathway.[3] This results in the accumulation of β-catenin in the nucleus, where it complexes with TCF4 to drive the transcription of genes involved in cell proliferation, survival, and differentiation.[2][3] TNIK is an essential coactivator in this process, and its inhibition by this compound effectively abrogates the transcriptional activity of the β-catenin/TCF4 complex, even in the presence of upstream mutations.[3]
Signaling Pathway
Caption: this compound inhibits TNIK, preventing TCF4 phosphorylation and subsequent transcription of Wnt target genes.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound and the related compound NCB-0846 in various contexts. This data can be used as a starting point for determining the optimal concentration for your specific cell line and experiment.
| Compound | Target | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | TNIK | Cell-free | - | 11 nM | [4] |
| NCB-0846 | TNIK | Cell-free | - | 21 nM | [2] |
| NCB-0846 | Cell Growth | 2D Culture | HCT116 | ~1 µM | [3] |
| NCB-0846 | Colony Formation | Soft Agar | HCT116 | More potent than in 2D culture | [5] |
| NCB-0846 | Cell Viability | MTS Assay | MC38 | 0.38 µM | [6] |
| NCB-0846 | Cell Viability | MTS Assay | CT26 | 0.60 µM | [6] |
| NCB-0846 | Cell Viability | MTS Assay | LSCC cell lines | 500 nM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 1 mL of DMSO.
-
Gently vortex or sonicate at a low frequency if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Cell Viability Assay (MTS/CellTiter-Glo)
This protocol is a general guideline. The optimal cell seeding density and incubation time should be determined empirically for each cell line.
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
96-well clear or opaque-walled tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or Luminescence-based ATP assay reagent (e.g., CellTiter-Glo)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to first dilute the 10 mM DMSO stock to an intermediate concentration in DMSO before further dilution in medium to avoid precipitation.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
For MTS assay: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium). Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.
-
For CellTiter-Glo assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo reagent to each well in a volume equal to the culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis
This protocol allows for the assessment of this compound's effect on the Wnt signaling pathway.
Materials:
-
6-well or 10 cm tissue culture plates
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNIK, anti-phospho-TCF4, anti-β-catenin, anti-c-Myc, anti-Axin2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Caption: Workflow for assessing long-term cell survival and proliferation using a clonogenic assay.
Materials:
-
6-well tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Protocol:
-
Harvest and count cells, then seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or a DMSO vehicle control. Treatment can be continuous or for a defined period (e.g., 24-48 hours), after which the drug-containing medium is replaced with fresh medium.
-
Incubate the plates for 7-21 days, depending on the growth rate of the cell line, until visible colonies of at least 50 cells are formed.[8][9]
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies by adding the fixing solution and incubating for 10-15 minutes.
-
Remove the fixing solution and stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the effect of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt signaling pathway in cancer and other diseases. The protocols outlined in these application notes provide a framework for utilizing this compound in a variety of cell-based assays. Researchers should optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of TNIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available in vivo data for select TRAF2- and NCK-interacting kinase (TNIK) inhibitors. Notably, comprehensive in vivo dosage and administration protocols for Tnik-IN-7 (Compound 8) are not available in the reviewed literature. The following data is presented as a reference based on other well-characterized TNIK inhibitors, INS018_055 (Rentosertib) and NCB-0846. Researchers should treat this information as a guide and develop specific protocols based on their own experimental needs and in consultation with relevant literature.
Introduction
TRAF2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a significant therapeutic target in a range of diseases, including idiopathic pulmonary fibrosis (IPF) and various cancers.[1][2] TNIK is a key component of the Wnt signaling pathway, where it phosphorylates TCF4, a transcription factor, leading to the activation of Wnt target genes.[3][4] This pathway is crucial for cell proliferation and differentiation.[5] This document outlines the in vivo administration, dosage, and relevant protocols for TNIK inhibitors based on preclinical studies.
TNIK Signaling Pathway
TNIK primarily functions as a critical activator of the canonical Wnt signaling pathway. Upon Wnt ligand binding to its receptor, β-catenin translocates to the nucleus and forms a complex with TCF4/LEF transcription factors. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcription of Wnt target genes involved in cell proliferation, survival, and differentiation.
Caption: Simplified TNIK Signaling in the Wnt Pathway.
In Vivo Data for TNIK Inhibitors (Representative Compounds)
As in vivo data for this compound is not publicly available, the following tables summarize data from two other TNIK inhibitors, INS018_055 and NCB-0846, to provide a reference for researchers.
Table 1: In Vivo Dosage and Administration of INS018_055 (Rentosertib)
| Species | Model | Dosage | Administration Route | Study Focus | Reference |
| Mouse | Bleomycin-induced lung fibrosis | Not specified | Oral | Antifibrotic efficacy | [6] |
| Mouse | CCl4-induced liver fibrosis | 3 and 10 mg/kg b.i.d. | Oral | Antifibrotic and anti-inflammatory efficacy | [6] |
| Mouse | General Pharmacokinetics | 30 mg/kg | Oral | Pharmacokinetics | [7] |
| Dog | General Pharmacokinetics | 10 mg/kg | Oral | Pharmacokinetics | [7] |
Table 2: Pharmacokinetic Parameters of INS018_055 (Rentosertib)
| Species | Administration | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (F%) | Half-life (h) | Clearance (mL/min/kg) | Reference |
| Mouse | Oral | 30 mg/kg | 1010 | 0.25 | 44% | - | - | [7] |
| Mouse | Intravenous | Not Specified | - | - | - | 1.22 | 123.5 | [7] |
| Dog | Oral | 10 mg/kg | 536 | 0.708 | 22% | - | - | [7] |
| Dog | Intravenous | Not Specified | - | - | - | 1.65 | 32.2 | [7] |
Table 3: In Vivo Dosage and Administration of NCB-0846
| Species | Model | Dosage | Administration Route | Study Focus | Reference |
| Mouse | Lung Squamous Cell Carcinoma Xenograft | 100 mg/kg | Oral Gavage (days 1, 3, 5) | Radiosensitization | [6] |
| Mouse | Colorectal Cancer Xenograft | Not specified | Oral | Antitumor activity | [8] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for in vivo studies of TNIK inhibitors. These should be adapted for specific experimental designs.
Protocol 1: Oral Gavage Administration in Mice (Based on NCB-0846 study)
Objective: To administer a TNIK inhibitor orally to mice for efficacy studies.
Materials:
-
TNIK inhibitor (e.g., NCB-0846)
-
Vehicle (e.g., DMSO)
-
Animal feeding needles (gavage needles)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare a fresh solution of the TNIK inhibitor in the chosen vehicle (e.g., DMSO).
-
The concentration should be calculated based on the desired dosage (e.g., 100 mg/kg) and the average weight of the mice.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the dosing solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
Administer the TNIK inhibitor according to the planned schedule (e.g., on days 1, 3, and 5 for a short-term study).[6]
-
Protocol 2: General Workflow for an In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a TNIK inhibitor in a xenograft cancer model.
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
While specific in vivo data for this compound is currently lacking in the public domain, the information available for other potent TNIK inhibitors like INS018_055 and NCB-0846 provides a valuable starting point for researchers. The provided data tables and generalized protocols can guide the design of future in vivo studies. It is imperative to conduct preliminary dose-ranging and toxicity studies for any new compound, including this compound, before proceeding with large-scale efficacy experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TNIK | Insilico Medicine [insilico.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK in disease: from molecular insights to therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 7. Frontiers | TNIK regulation of interferon signaling and endothelial cell response to virus infection [frontiersin.org]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tnik-IN-7 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis due to its crucial role in cellular signaling pathways, most notably the Wnt signaling cascade.[1][2] TNIK, a serine/threonine kinase, is a key regulator of the Wnt pathway, which is frequently dysregulated in various cancers, including colorectal cancer.[1] Inhibition of TNIK's kinase activity presents a promising strategy for therapeutic intervention. Tnik-IN-7 (also known as Compound 8) is a potent inhibitor of TNIK with an IC50 of 11 nM, demonstrating anti-tumor activity.[3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize novel TNIK inhibitors.
Data Presentation
The following table summarizes the quantitative data for this compound and other reported TNIK inhibitors, providing a baseline for comparison in HTS campaigns.
| Compound Name | Target | IC50 | Assay Type | Reference |
| This compound (Compound 8) | TNIK | 11 nM | Biochemical Kinase Assay | [3] |
| Furan-2-carboxamide scaffold compound | TNIK | 0.85 µM | Biochemical Kinase Assay | [4] |
| Advanced substructure search compound | TNIK | 258 nM | Biochemical Kinase Assay | [4] |
| TP15 | TNIK | 14 nM (IC50), 1.2 nM (KD) | ADP-Glo Kinase Assay, SPR | [5] |
| NCB-0846 | TNIK | - | Cell-based and in vivo assays | [6] |
| INS018_055 (Compound 4) | TNIK | - | Enzymatic and cell-based assays | [7] |
Signaling Pathway
TNIK is a central node in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and form a complex with TCF/LEF transcription factors. TNIK is a crucial coactivator in this complex, phosphorylating TCF4 and thereby activating the transcription of Wnt target genes that drive cell proliferation.[1][8]
Caption: Canonical Wnt signaling pathway illustrating the role of TNIK and the inhibitory action of this compound.
Experimental Protocols
Biochemical High-Throughput Screening for TNIK Inhibitors using ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to measure the kinase activity of TNIK by quantifying the amount of ADP produced during the enzymatic reaction. This compound is used as a positive control for inhibition.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[3]
-
White, opaque 384-well plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for a high-throughput biochemical screen for TNIK inhibitors.
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO to be used as a positive control for inhibition (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Dispense 1 µL of each test compound, this compound dilution, or DMSO (negative control) into the wells of a 384-well plate.
-
-
Enzyme Preparation:
-
Dilute the recombinant TNIK enzyme in Kinase Buffer to the desired concentration (previously determined by an enzyme titration experiment to be in the linear range of the assay).[3]
-
-
Substrate Mix Preparation:
-
Prepare a substrate/ATP mixture in Kinase Buffer containing MBP and ATP at their final desired concentrations (e.g., 0.1 µg/µL MBP and 25 µM ATP).[3]
-
-
Kinase Reaction:
-
Add 2 µL of the diluted TNIK enzyme to each well containing the compounds and controls.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.[3]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is proportional to the amount of ADP generated and thus to the TNIK kinase activity.
-
Normalize the data to the controls:
-
Percent inhibition = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Determine the IC50 value for this compound and any identified hits by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based High-Throughput Screening for Inhibitors of Wnt/β-catenin Signaling
This protocol describes a reporter gene assay to identify compounds that inhibit the TNIK-dependent Wnt signaling pathway in cells.
Materials:
-
DLD-1 or HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct.[9][10]
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
This compound
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.[11]
-
Dual-Glo® Luciferase Assay System (Promega)
-
White, clear-bottom 96- or 384-well plates
-
Cell counter
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Experimental Workflow:
Caption: Workflow for a cell-based high-throughput screen for Wnt signaling inhibitors.
Protocol:
-
Cell Plating:
-
Seed the TCF/LEF-luciferase reporter cells into 96- or 384-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Add the test compounds and a dilution series of this compound (as a positive control) to the cells. Include DMSO as a negative control.
-
-
Wnt Pathway Activation:
-
Shortly after compound addition, add Wnt3a conditioned medium or a GSK3β inhibitor to the wells to activate the TCF/LEF reporter. A set of wells should remain unstimulated to determine the basal reporter activity.
-
-
Incubation:
-
Incubate the plates for 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Add the Dual-Glo® Luciferase Reagent to each well, which lyses the cells and provides the substrate for the firefly luciferase.
-
Measure the firefly luminescence.
-
Add the Dual-Glo® Stop & Glo® Reagent to quench the firefly luciferase reaction and provide the substrate for the Renilla luciferase (if using a dual-reporter system for normalization).
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to cell viability (determined in a parallel assay, e.g., CellTiter-Glo®).
-
Calculate the percent inhibition of Wnt signaling for each compound relative to the DMSO-treated, Wnt-stimulated control.
-
Identify hits that significantly reduce the luciferase signal without causing cytotoxicity.
-
Determine the IC50 values for this compound and any identified hits.
-
Conclusion
This compound is a valuable tool compound for the study of TNIK and the development of novel inhibitors. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing new chemical entities targeting TNIK. The quantitative data and workflows presented herein should serve as a comprehensive guide for researchers in academia and industry who are engaged in drug discovery efforts targeting the Wnt signaling pathway.
References
- 1. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK | Insilico Medicine [insilico.com]
- 3. promega.jp [promega.jp]
- 4. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for Assessing Tnik-IN-7 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnik-IN-7 is a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK), a serine/threonine kinase that is a critical component of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[4][5] this compound has demonstrated significant inhibitory activity against TNIK with an IC50 of 11 nM.[6] This document provides detailed protocols for assessing the in vitro efficacy of this compound, focusing on its ability to inhibit TNIK kinase activity, modulate Wnt signaling, and affect cancer cell viability.
Mechanism of Action
TNIK plays a pivotal role in the activation of Wnt target genes.[2] It is recruited to the promoters of these genes where it interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway.[2][7][8] This phosphorylation event is essential for the transcriptional activation of Wnt target genes that drive cell proliferation and survival.[1][2] this compound exerts its effect by binding to the ATP-binding pocket of TNIK, thereby inhibiting its kinase activity and preventing the downstream signaling cascade.[1][7]
Key Signaling Pathway: TNIK in Canonical Wnt Signaling
Caption: TNIK's role in the canonical Wnt signaling pathway.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of TNIK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Method | Reference |
| This compound | TNIK | 11 | Not Specified | [6] |
| NCB-0846 | TNIK | 21 | Not Specified | [7] |
| INS018-055 | TNIK | 7.8 | Not Specified | [9] |
| Compound 35b | TNIK | 6 | Not Specified | [10] |
| Staurosporine | TNIK | 0.25 | Radiometric | [11] |
Table 2: Cellular Activity of TNIK Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| NCB-0846 | HCT116 | Cell Proliferation | Viability | IC50 = 2.11 µM | [10] |
| NCB-0846 | LSCC cell lines | Cell Viability (MTS) | Viability | IC50 ~500 nM (for NCI-H520) | [12] |
| INS018-055 | LX-2 | Gene Expression | COL1 and α-SMA | IC50 = 63 nM and 123 nM | [9] |
| INS018-055 | MRC-5 | Protein Expression | α-SMA | IC50 = 27.14 nM | [13] |
| shRNA-TNIK | SW480 | Apoptosis | Caspase-9/PARP-1 activation | Increased Apoptosis | [14] |
Experimental Protocols
In Vitro TNIK Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of this compound on TNIK kinase activity.[1][15][16]
Workflow Diagram:
Caption: Workflow for the in vitro TNIK kinase assay.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate[11]
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Prepare the master mix containing the TNIK enzyme in kinase buffer.
-
Prepare the substrate/ATP mix containing MBP and ATP in kinase buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically.[1]
-
In a 384-well plate, add 1 µl of each this compound dilution or DMSO vehicle control.
-
Add 2 µl of the TNIK enzyme master mix to each well.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Wnt/TCF Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway in cells.[2][6][17][18]
Materials:
-
Cancer cell line with an active Wnt pathway (e.g., HCT116, SW480)
-
TCF/LEF luciferase reporter construct (e.g., TOPFlash)
-
Control reporter construct (e.g., FOPFlash)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF reporter construct and a Renilla luciferase control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the DMSO-treated control and determine the IC50 value for the inhibition of Wnt signaling.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.[12][19][20]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS/MTT assay kit
-
96-well clear or opaque plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO vehicle control.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the chosen assay according to the manufacturer's instructions.
-
Plot the cell viability against the log of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis of Wnt Pathway Proteins
This protocol is for detecting changes in the levels and phosphorylation status of key Wnt signaling proteins following treatment with this compound.[21][22][23][24]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Total β-catenin
-
Phospho-β-catenin (Ser33/37/Thr41)
-
Active β-catenin (non-phosphorylated at Ser37/Thr41)
-
c-Myc
-
Cyclin D1
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Immunofluorescence for β-catenin Nuclear Localization
This method visualizes the effect of this compound on the subcellular localization of β-catenin.[4][25][26][27][28]
Workflow Diagram:
Caption: Workflow for immunofluorescence analysis of β-catenin.
Materials:
-
Cancer cell line
-
Glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound or DMSO for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-catenin antibody in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a confocal microscope and quantify the nuclear to cytoplasmic fluorescence intensity ratio to assess β-catenin translocation.[4][25]
References
- 1. promega.jp [promega.jp]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Reporter Activity Assay [bio-protocol.org]
- 7. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 10. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wnt signalling induces accumulation of phosphorylated β-catenin in two distinct cytosolic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 26. Issues associated with assessing nuclear localization of N-terminally unphosphorylated β-catenin with monoclonal antibody 8E7 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Tnik-IN-7 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology, primarily due to its essential role as a regulator of the Wnt/β-catenin signaling pathway.[1][2] The aberrant activation of the Wnt pathway is a key driver in a majority of colorectal cancers (>90%) and is implicated in the maintenance of cancer stem cells.[1] TNIK functions as a serine/threonine kinase that, within the nucleus, forms a complex with β-catenin and T-cell factor 4 (TCF4).[2][3][4] Through the phosphorylation of TCF4, TNIK enhances the transcriptional activation of Wnt target genes, promoting cell proliferation and survival.[3][5]
Tnik-IN-7 is a potent and specific small molecule inhibitor of TNIK, with a reported IC50 of 11 nM. Its mechanism of action involves binding to the ATP-binding site of the TNIK kinase domain, thereby preventing the phosphorylation of its downstream targets and effectively inhibiting the Wnt signaling cascade.[5] This targeted inhibition makes this compound a valuable tool for research and a promising candidate for therapeutic development, particularly for Wnt-driven malignancies.
Organoid culture systems, which are three-dimensional (3D) in vitro models that recapitulate the cellular organization and function of native tissues, provide a physiologically relevant platform for studying the effects of targeted therapies like this compound. This document provides detailed application notes and experimental protocols for the use of this compound in organoid culture systems.
Data Presentation
Table 1: In Vitro Inhibitory Activity of TNIK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/System | Reference |
| This compound | TNIK | 11 | Recombinant Human TNIK | |
| NCB-0846 | TNIK | 21 | Recombinant Human TNIK | [5] |
| Mebendazole | TNIK | - | (Identified as a selective inhibitor) | [4] |
| Mebendazole | Proliferation | 290 | HT-29 (colorectal adenocarcinoma) | [1] |
| INS018-055 | TNIK | 7.8 | Recombinant Human TNIK | [6] |
Table 2: Cellular Effects of TNIK Inhibitors in 2D and In Vivo Models (Data to inform organoid studies)
| Compound | Model System | Concentration | Effect | Reference |
| NCB-0846 | HCT116 Xenograft | 90-150 mg/kg (single oral dose) | Reduction in AXIN2, MYC, and CCND1 expression | [7] |
| NCB-0846 | HCT116 Cells (2D) | ~1 µM | Inhibition of cell growth (IC50) | [7] |
| NCB-0846 | HCT116 Cells (Soft Agar) | 1 µM | Inhibition of colony formation | [7] |
| Mebendazole | ApcMin/+ Mice | 35 mg/kg daily | 56% reduction in intestinal adenomas | [8] |
| Mebendazole | HT29 Cells (2D) | IC50 concentration | 78% induction of apoptosis after 48h | [1] |
Mandatory Visualizations
Caption: TNIK's role in the canonical Wnt signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for this compound screening in organoid cultures.
Experimental Protocols
Protocol 1: Culturing and Expansion of Intestinal Organoids
This protocol provides a general guideline for the culture and expansion of intestinal organoids, which should be adapted based on the specific organoid line (e.g., colorectal cancer patient-derived organoids or normal intestinal organoids).
Materials:
-
Complete IntestiCult™ Organoid Growth Medium (or similar specialized medium)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Advanced DMEM/F12
-
Gentle Cell Dissociation Reagent
-
Tissue culture-treated plates (24- or 48-well)
-
Sterile PBS
Procedure:
-
Thawing and Initial Culture: Thaw cryopreserved organoids rapidly at 37°C. Wash with 5-10 mL of cold basal medium and centrifuge at 200-300 x g for 5 minutes.
-
Embedding in Matrix: Resuspend the organoid pellet in the required volume of liquid Basement Membrane Matrix on ice. Plate 30-50 µL domes into the center of pre-warmed culture plate wells.
-
Polymerization and Media Addition: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize. Gently add 500 µL (for 24-well) of complete organoid growth medium.
-
Culture Maintenance: Culture organoids at 37°C and 5% CO2. Replace the culture medium every 2-3 days.
-
Passaging: When organoids become large and dense with darkened lumens (typically every 7-10 days), they should be passaged. a. Aspirate the medium and add Gentle Cell Dissociation Reagent. b. Mechanically disrupt the domes and organoids by pipetting. c. Incubate at room temperature or 37°C according to the reagent manufacturer's instructions. d. Wash with basal medium and centrifuge. e. Resuspend the organoid fragments in fresh Basement Membrane Matrix and re-plate at the desired split ratio (e.g., 1:3 to 1:6).
Protocol 2: this compound Dose-Response Viability Assay in Organoids
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on organoid viability.
Materials:
-
Established intestinal organoid cultures
-
This compound (stock solution in DMSO)
-
Complete organoid growth medium
-
Basement Membrane Matrix
-
96-well clear-bottom, black- or white-walled plates
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Organoid Preparation: Passage organoids as described in Protocol 1. Perform a single-cell or small-fragment suspension for homogenous seeding. Count the cells or fragments to ensure consistent seeding density.
-
Seeding: Seed organoids in 10 µL domes of Basement Membrane Matrix in a 96-well plate. A typical seeding density is 100-200 organoids or 2,000-5,000 cells per well. Incubate at 37°C for 20-30 minutes to solidify the domes.
-
Media Addition: Gently add 100 µL of complete organoid growth medium to each well. Allow organoids to recover and establish for 24-48 hours.
-
This compound Treatment: a. Prepare a serial dilution of this compound in complete organoid growth medium. Based on its 11 nM IC50, a suggested starting concentration range is 0.1 nM to 10 µM. b. Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a positive control for cell death (e.g., Staurosporine at 10 µM). c. Carefully remove the existing medium and replace it with 100 µL of the medium containing the appropriate concentration of this compound or controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Measurement (CellTiter-Glo® 3D): a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix vigorously on a plate shaker for 5 minutes to lyse the organoids and solubilize the matrix. d. Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control (100% viability) and a no-cell background control (0% viability). b. Plot the normalized viability against the log of this compound concentration. c. Use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
Protocol 3: Analysis of Wnt Target Gene Expression in Organoids Treated with this compound
This protocol describes how to assess the effect of this compound on the expression of Wnt target genes in organoids using quantitative PCR (qPCR).
Materials:
-
Established intestinal organoid cultures in 24- or 48-well plates
-
This compound
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
RNA lysis buffer (e.g., Buffer RLT from Qiagen)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Wnt target genes (e.g., AXIN2, LGR5, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Organoid Culture and Treatment: Culture organoids in 24- or 48-well plates until they are well-established. Treat the organoids with this compound at a concentration around its IC50 or at a desired effective concentration (e.g., 100 nM) and a vehicle control for 24-48 hours.
-
Organoid Harvest: a. Aspirate the medium and add cold cell recovery solution to depolymerize the Basement Membrane Matrix (incubate on ice for 30-60 minutes). b. Collect the organoids and centrifuge at 300 x g for 5 minutes at 4°C. c. Wash the pellet with cold PBS.
-
RNA Extraction: a. Lyse the organoid pellet directly in RNA lysis buffer. b. Proceed with RNA extraction according to the manufacturer's protocol of your chosen kit. c. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix. b. Run the qPCR plate on a real-time PCR machine.
-
Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. b. Compare the normalized expression levels in this compound-treated organoids to the vehicle-treated controls.
Concluding Remarks
This compound presents a powerful tool for investigating the role of the Wnt signaling pathway in both healthy and diseased organoid models. The protocols provided herein offer a framework for assessing its efficacy and mechanism of action. Researchers should optimize these protocols based on their specific organoid lines and experimental goals. The use of patient-derived organoids in conjunction with this compound holds significant promise for advancing personalized medicine strategies for Wnt-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 7. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing TNIK-IN-7 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, most notably in the Wnt signaling pathway.[1][2] TNIK functions as a key activator of Wnt target genes by phosphorylating T-cell factor 4 (TCF4), a crucial step in the transcriptional activation of the TCF4/β-catenin complex.[1][3] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, including colorectal cancer, making TNIK an attractive therapeutic target.[2][4] TNIK-IN-7 is a potent inhibitor of TNIK with significant antitumor activity.[5] These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular assays to probe TNIK function and screen for novel inhibitors.
Quantitative Data for TNIK Inhibitors
The following table summarizes the inhibitory activities of this compound and other commonly used TNIK inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for your experiments.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | TNIK | 11 | Biochemical | [5] |
| INS018-055 | TNIK | 7.8 | Biochemical | [6] |
| Exemplified Compound [I] | TNIK | 1-12 | Z-lyte Assay | [7] |
| Exemplified Compound [II] | TNIK | 1-12 | Scintillation Counting | [7] |
| NCB-0846 | TNIK | 21 | Biochemical | [8] |
| KY-05009 | TNIK | 100 (Ki) | Biochemical | [9] |
Signaling Pathway of TNIK in Wnt Activation
TNIK plays a pivotal role in the canonical Wnt signaling pathway. Upon Wnt ligand binding to its receptor, a signaling cascade leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 7. Insilico Medicine divulges TNIK/MAP4K4 inhibitors | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining with Tnik-IN-7 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) on tissues treated with Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK)[1]. TNIK is a critical serine/threonine kinase involved in multiple signaling pathways implicated in cancer and other diseases, including the Wnt, JNK, and RHO/ROCK/LIMK1 pathways[2][3][4]. These protocols are intended to assist researchers in assessing the pharmacodynamic effects of this compound by analyzing the expression and phosphorylation status of key downstream biomarkers in treated tissues.
Introduction to this compound
This compound is a small molecule inhibitor of TNIK with an IC50 of 11 nM[1]. As an essential activator of the Wnt signaling pathway, TNIK phosphorylates TCF4, a key transcription factor, leading to the activation of Wnt target genes[5][6]. By inhibiting TNIK, this compound is expected to downregulate Wnt signaling, making it a promising therapeutic agent in cancers with aberrant Wnt pathway activation[5][6]. Furthermore, TNIK's role in regulating the JNK pathway and cytoskeletal dynamics through the RHO/ROCK/LIMK1 pathway suggests that this compound may have broader effects on cell proliferation, migration, and survival[3][4].
Data Presentation
The following tables are templates designed for the systematic presentation of quantitative IHC data from this compound treated tissues. Researchers should adapt these tables to their specific experimental design and quantification methods (e.g., H-score, percentage of positive cells, or automated image analysis).
Table 1: Effect of this compound on Wnt Signaling Pathway Markers
| Target Protein | Treatment Group | N | Mean H-score (± SD) | % Positive Cells (± SD) | P-value vs. Vehicle |
| β-catenin (nuclear) | Vehicle Control | 10 | [Insert Value] | [Insert Value] | - |
| This compound (X mg/kg) | 10 | [Insert Value] | [Insert Value] | [Insert Value] | |
| c-Myc | Vehicle Control | 10 | [Insert Value] | [Insert Value] | - |
| This compound (X mg/kg) | 10 | [Insert Value] | [Insert Value] | [Insert Value] | |
| Axin2 | Vehicle Control | 10 | [Insert Value] | [Insert Value] | - |
| This compound (X mg/kg) | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Cytoskeletal and Proliferation Markers
| Target Protein | Treatment Group | N | Mean Staining Intensity (± SD) | % Positive Cells (± SD) | P-value vs. Vehicle |
| Phospho-JNK | Vehicle Control | 10 | [Insert Value] | [Insert Value] | - |
| This compound (X mg/kg) | 10 | [Insert Value] | [Insert Value] | [Insert Value] | |
| ROCK2 | Vehicle Control | 10 | [Insert Value] | [Insert Value] | - |
| This compound (X mg/kg) | 10 | [Insert Value] | [Insert Value] | [Insert Value] | |
| LIMK1 | Vehicle Control | 10 | [Insert Value] | [Insert Value] | - |
| This compound (X mg/kg) | 10 | [Insert Value] | [Insert Value] | [Insert Value] | |
| Ki-67 | Vehicle Control | 10 | [Insert Value] | [Insert Value] | - |
| This compound (X mg/kg) | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by TNIK and a general workflow for IHC staining of this compound treated tissues.
Caption: TNIK Signaling Pathways Modulated by this compound.
Caption: General Immunohistochemistry Workflow.
Experimental Protocols
Protocol 1: Immunohistochemistry for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general procedure for IHC staining of FFPE tissues. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for each new antibody and tissue type.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
3% Hydrogen peroxide in methanol
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody diluted in antibody diluent (e.g., PBS with 1% BSA)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat slides using a microwave, pressure cooker, or water bath according to optimized conditions (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in deionized water.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Blocking Non-specific Binding:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer from slides (do not rinse).
-
Incubate slides with the primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Chromogenic Detection:
-
Incubate slides with DAB substrate solution until desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water.
-
"Blue" the slides in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear slides in xylene.
-
Coverslip slides with a permanent mounting medium.
-
Protocol 2: Considerations for Tissues Treated with Kinase Inhibitors
When working with tissues treated with kinase inhibitors like this compound, especially when detecting phosphorylated proteins, certain precautions are necessary to preserve the phosphorylation state of the target antigens.
-
Tissue Fixation: Prompt and adequate fixation is crucial. For phospho-proteins, consider adding phosphatase inhibitors to the fixative, although this is not always necessary with rapid formalin fixation.
-
Phosphatase Inhibition: During the IHC procedure, especially in blocking and antibody dilution buffers, the addition of a phosphatase inhibitor cocktail can help preserve the phospho-epitopes.
-
Controls for Phospho-specific Antibodies: To validate the specificity of a phospho-specific antibody, a key control is to treat a parallel tissue section with a phosphatase (e.g., lambda protein phosphatase) before the primary antibody incubation step. A significant reduction or absence of staining in the phosphatase-treated section confirms the antibody's specificity for the phosphorylated target.
Protocol 3: Image Acquisition and Quantitative Analysis
Quantitative analysis of IHC staining is essential for obtaining objective and reproducible data.
-
Image Acquisition:
-
Use a high-quality light microscope with a digital camera.
-
Ensure consistent illumination, magnification, and exposure settings for all images within an experiment.
-
Capture images from multiple representative fields of view for each tissue section.
-
-
Quantitative Analysis Methods:
-
H-score (Histoscore): This semi-quantitative method considers both the intensity of staining and the percentage of stained cells. The H-score is calculated as: H-score = Σ (i × Pi), where 'i' is the intensity score (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and 'Pi' is the percentage of cells stained at that intensity.
-
Percentage of Positive Cells: A simpler method where the number of positively stained cells is counted and expressed as a percentage of the total number of cells in the field of view.
-
Automated Image Analysis: Software platforms (e.g., ImageJ/Fiji, QuPath) can be used for more objective and high-throughput quantification of staining intensity and area. These tools allow for consistent thresholding and analysis across multiple images.
-
Disclaimer: These protocols provide a general framework. Researchers must optimize conditions for their specific antibodies, tissues, and experimental setup. Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.
References
- 1. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RNAi-Mediated β-Catenin Inhibition Promotes T Cell Infiltration and Antitumor Activity in Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tnik-IN-7 not showing expected results
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing Tnik-IN-7 in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common issues and ensure the successful application of this inhibitor.
Troubleshooting Guide
Problem: this compound is not showing the expected inhibitory effect on the Wnt signaling pathway.
This guide provides a systematic approach to troubleshooting experiments where this compound does not produce the anticipated results.
1. Compound Integrity and Handling
-
Question: How can I be sure the this compound compound is active?
-
Answer: Proper storage and handling are critical for maintaining the activity of this compound. The compound should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1][2] When preparing stock solutions, use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] For dissolving, ultrasonic treatment and gentle warming up to 60°C can be applied.[1]
-
-
Question: What is the recommended solvent and concentration for stock solutions?
2. Experimental Setup
-
Question: What are the optimal experimental conditions for using this compound?
-
Answer: The effective concentration of a kinase inhibitor can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model. The reported IC50 of this compound is 11 nM, which can serve as a starting point for your concentration range.[1][3]
-
-
Question: How long should I treat my cells with this compound?
-
Answer: The optimal treatment time will depend on the specific downstream effects you are measuring. For signaling pathway analysis (e.g., phosphorylation events), shorter incubation times (e.g., 1-6 hours) may be sufficient. For cellular endpoints like apoptosis or changes in gene expression, longer incubation times (e.g., 24-72 hours) might be necessary. A time-course experiment is recommended to determine the ideal duration for your experimental goals.
-
3. Readout and Data Interpretation
-
Question: My primary readout for Wnt pathway inhibition is not changing. What should I do?
-
Answer: The Wnt signaling pathway is complex, and its activity can be assessed through various readouts. If you are not observing changes in your primary endpoint, consider the following:
-
Alternative Readouts: Instead of relying on a single target, assess multiple downstream markers of the Wnt pathway. A common and reliable method is to measure the protein levels of β-catenin by Western blot.[4] Activation of the Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin. Another robust indicator of Wnt pathway inhibition is the decreased expression of Wnt target genes such as AXIN2, MYC, and CCND1, which can be measured by qPCR or Western blot.[5][6]
-
Positive and Negative Controls: Ensure your assay is working correctly by including appropriate controls. A known activator of the Wnt pathway (e.g., Wnt3a conditioned media) should be used as a positive control.[4] As a negative control, a vehicle-treated group (DMSO) is essential. For a more specific negative control, consider using a structurally similar but inactive compound if available.
-
-
-
Question: Could there be off-target effects that are confounding my results?
-
Answer: While this compound is a potent TNIK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. The related inhibitor NCB-0846 has been shown to also inhibit FLT3, JAK3, PDGFRα, TRKA, and CDK2/CycA2.[6][7][8] If you suspect off-target effects, consider using a secondary, structurally different TNIK inhibitor to confirm that the observed phenotype is due to TNIK inhibition. Additionally, siRNA-mediated knockdown of TNIK can be used to validate the specificity of the pharmacological inhibition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
This compound is an ATP-competitive inhibitor of Traf2 and Nck-interacting kinase (TNIK).[1][9] TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway by phosphorylating the transcription factor TCF4, which leads to the activation of Wnt target genes.[5] By inhibiting TNIK, this compound prevents TCF4 phosphorylation, thereby suppressing Wnt-dependent gene transcription and cellular proliferation.[5][6]
-
-
Q2: In which cell types are the effects of this compound expected to be most pronounced?
-
The effects of this compound are expected to be most significant in cell lines with aberrant Wnt signaling, which is a common driver in various cancers, particularly colorectal cancer.[5] Cells that are highly dependent on the Wnt pathway for their growth and survival are more likely to be sensitive to TNIK inhibition.
-
-
Q3: What are the known IC50 values for this compound and related compounds?
-
The following table summarizes the in vitro potency of this compound and a related, well-characterized TNIK inhibitor, NCB-0846.
-
| Compound | Target | IC50 (nM) |
| This compound | TNIK | 11 |
| NCB-0846 | TNIK | 21 |
-
Q4: Are there any known issues with the stability of this compound in cell culture media?
Experimental Protocols
Western Blot for β-catenin Levels
This protocol provides a general framework for assessing the effect of this compound on β-catenin protein levels, a key indicator of Wnt pathway activity.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO). Include a positive control if applicable (e.g., Wnt3a conditioned media). Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. How to activate and detect Wnt signaling? [web.stanford.edu]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Tnik-IN-7 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tnik-IN-7 in their experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Traf2 and Nck-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator of the Wnt signaling pathway.[2][3] By inhibiting the kinase activity of TNIK, this compound disrupts the Wnt signaling cascade, which is often aberrantly activated in various cancers, including colorectal cancer.[2][4] This inhibition prevents the phosphorylation of downstream targets like T-cell factor 4 (TCF4), a key step in the activation of Wnt target genes that promote cell proliferation and survival.[3][5]
2. What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
3. What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 11 nM for the purified TNIK enzyme. In a cell-based assay measuring the inhibition of TCF4/β-catenin transcription in HCT-116 cells, the IC50 was found to be 26,000 nM (26 µM) .
4. Does this compound have known off-target effects?
While this compound is a selective inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. The structurally similar TNIK inhibitor NCB-0846 has been shown to inhibit other kinases such as FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK at a concentration of 0.1 µM.[4] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.
5. How can I minimize the risk of inconsistent results in my experiments?
Inconsistent results with Wnt pathway inhibitors can arise from several factors. To ensure reproducibility, it is important to:
-
Maintain consistent cell culture conditions: Use the same passage number of cells, seeding density, and media composition for all experiments.
-
Properly handle the inhibitor: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation.
-
Optimize inhibitor concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Use appropriate controls: Include both positive and negative controls to validate your assay and ensure the observed effects are specific to TNIK inhibition.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for this compound experiments.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of TNIK Inhibitors
| Compound | Target | Assay | Cell Line | IC50 / CC50 | Reference |
| This compound | TNIK (enzyme) | Enzymatic Assay | - | 11 nM | |
| This compound | TCF4/β-catenin | Reporter Assay | HCT-116 | 26 µM | |
| INS018-055 | TNIK (enzyme) | Enzymatic Assay | - | 7.8 nM | [6] |
| INS018-055 | COL1 expression | Cellular Assay | LX-2 | 63 nM | [6] |
| INS018-055 | α-SMA expression | Cellular Assay | LX-2 | 123 nM | [6] |
| INS018-055 | Cytotoxicity | Cellular Assay | LX-2 | 748.08 µM | [6] |
| NCB-0846 | TNIK (enzyme) | Enzymatic Assay | - | 21 nM |
Experimental Protocols
Western Blot Analysis of TCF4 Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of TCF4, a direct substrate of TNIK.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT-116, DLD-1) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated TCF4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total TCF4 and a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay (MTT or similar)
This protocol outlines a method to determine the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with various concentrations of this compound (e.g., a range from 10 nM to 100 µM) and a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
Tnik-IN-7 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tnik-IN-7. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt signaling pathway.[1] By inhibiting TNIK, this compound can modulate downstream signaling cascades involved in cell proliferation, differentiation, and other physiological and pathological processes.
Q2: What are the known or potential off-target effects of this compound?
As of the latest available data, a specific and comprehensive off-target profile for this compound has not been publicly released. However, based on the analysis of other known TNIK inhibitors, researchers should be aware of potential cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets.
For instance, the TNIK inhibitor NCB-0846 has been shown to also inhibit FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and cyclin-dependent kinase 2 (CDK2)/cyclin A2.[2][3] Additionally, some TNIK inhibitors have shown activity against Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[4] Therefore, it is advisable to consider these as potential off-targets for this compound until a specific selectivity profile is available.
Conversely, some TNIK inhibitors, such as INS018-055, have been reported to be highly selective, showing no significant activity against a panel of 78 other proteins.[5] This highlights the variability in selectivity among different TNIK inhibitor scaffolds.
Troubleshooting Guide
Q3: I am observing unexpected phenotypes in my cellular assays that may be due to off-target effects. How can I investigate this?
If you suspect off-target effects are influencing your results, a systematic approach is necessary to identify the cause. Here are the recommended steps:
-
Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Unrelated TNIK Inhibitor: If possible, repeat key experiments with a different, structurally distinct TNIK inhibitor. If the phenotype persists, it is more likely to be an on-target effect of TNIK inhibition.
-
Kinome Profiling: To definitively identify off-targets, perform a comprehensive kinase selectivity profiling assay. This involves screening this compound against a large panel of kinases to identify any unintended interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context. A significant thermal shift of TNIK upon this compound treatment would confirm on-target binding. The absence of a shift for a suspected off-target protein would suggest it is not a direct target in the cellular environment.
Q4: How can I mitigate potential off-target effects in my experiments?
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Use of Negative Controls: A diastereomer of a kinase inhibitor, which is structurally similar but has significantly weaker activity against the primary target, can serve as an excellent negative control to distinguish on-target from off-target effects.[2]
-
Genetic Knockdown/Knockout: To confirm that the observed phenotype is due to TNIK inhibition, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TNIK expression. The resulting phenotype should mimic the effects of this compound treatment if the inhibitor is acting on-target.
-
Rescue Experiments: In a TNIK knockout or knockdown background, the addition of this compound should not produce any further effect on the phenotype of interest.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various TNIK inhibitors against TNIK, providing a comparative view of their potency.
| Inhibitor | TNIK IC50 (nM) | Reference |
| This compound (Compound 8) | 11 | |
| NCB-0846 | 21 | [6] |
| INS018-055 | 7.8 | [5] |
| PF-794 | 39 | [6] |
| TNIK inhibitor X | 9 | [6] |
| Compound 35b | 6 | [7] |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the IC50 value of this compound against TNIK or a panel of kinases.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP solution
-
Peptide substrate for TNIK (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the this compound serial dilution or DMSO (for control wells) to the appropriate wells.
-
Add 2.5 µL of a solution containing the TNIK enzyme and the peptide substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of ATP solution (at a concentration close to the Km for TNIK, if known) to each well to start the reaction.
-
Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm that this compound directly binds to TNIK in a cellular environment.[8][9][10]
Materials:
-
Cell line of interest expressing TNIK
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Cell lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-TNIK antibody
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with this compound at a desired concentration (e.g., 10x the cellular IC50) and another set with an equivalent volume of DMSO.
-
Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis by Western Blot:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-TNIK antibody.
-
-
Data Analysis:
-
Quantify the band intensities for TNIK at each temperature for both the this compound treated and DMSO-treated samples.
-
Plot the percentage of soluble TNIK relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples indicates stabilization of TNIK upon compound binding, confirming target engagement.
-
Visualizations
TNIK Signaling Pathway
Caption: Simplified TNIK signaling in the canonical Wnt pathway.
Experimental Workflow for Investigating Off-Target Effects
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insilico Medicine divulges TNIK/MAP4K4 inhibitors | BioWorld [bioworld.com]
- 5. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 6. TNIK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tnik-IN-7 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing insolubility issues with Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK).
Troubleshooting Guide & FAQs
This section addresses common questions and problems encountered during the handling and use of this compound in experimental settings.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: this compound can be challenging to dissolve. Here are several steps you can take to improve its solubility:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of many small molecules, including this compound. Always use newly opened, high-purity, anhydrous DMSO for preparing your stock solutions.
-
Apply Sonication: Place your vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves will help to break up any clumps of powder and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37-60°C.[1][2] This can increase the kinetic energy of the solvent and solute molecules, promoting solubility. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Intermittent vortexing can also help to mechanically agitate the solution and aid in dissolving the compound.
Q2: I've managed to dissolve the this compound, but it precipitates out of solution when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. Here are some tips to minimize precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your concentrated DMSO stock into a smaller volume of cell culture medium, and then add this intermediate dilution to your final culture volume.
-
Rapid Mixing: When adding the this compound stock solution to your aqueous medium, ensure rapid and thorough mixing. Pipette up and down or gently vortex immediately after adding the compound to prevent localized high concentrations that can lead to precipitation.
-
Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
Q3: What is the recommended maximum concentration for a this compound stock solution in DMSO?
A3: Based on available data, a stock solution of 12.5 mg/mL (32.35 mM) in DMSO can be achieved with the aid of ultrasonication and warming.[1][2] It is recommended to start with this concentration and adjust as needed for your specific experimental requirements.
Q4: How should I store my this compound stock solution to prevent it from coming out of solution?
A4: To maintain the integrity and solubility of your this compound stock solution, follow these storage guidelines:
-
Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
-
Storage Temperature: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method to Aid Dissolution |
| DMSO | 12.5 | 32.35 | Ultrasonic and warming to 60°C |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound (Molecular Weight: 386.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Water bath or heat block
-
-
Procedure:
-
Weigh out 3.86 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 10-15 minutes, with intermittent vortexing.
-
Once the solution is clear, allow it to cool to room temperature.
-
Prepare single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound solubility issues.
TNIK Signaling Pathway
Traf2- and Nck-interacting kinase (TNIK) is a crucial component of the Wnt signaling pathway, which is often aberrantly activated in cancers like colorectal cancer.[4][5] TNIK functions as a downstream activator in the pathway.[6] In the nucleus, TNIK interacts with the β-catenin/TCF4 complex and phosphorylates TCF4, leading to the transcription of Wnt target genes that promote cell proliferation.[4][7] this compound acts as an inhibitor of TNIK, thereby blocking this signaling cascade and exhibiting antitumor activity.[1][8]
Caption: The role of TNIK in the canonical Wnt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Tnik-IN-7 Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and handling of Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of this compound in your experiments.
Stability and Storage
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
| Parameter | Recommendation | Citation |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution Storage Temperature | -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
| Working Solution Stability | Data not available. It is recommended to prepare fresh working solutions in aqueous buffer or cell culture media for each experiment. | |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles of the stock solution. Aliquoting is recommended. |
Troubleshooting Guide
Encountering issues with your this compound experiments? This guide addresses common problems and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low or no inhibitory activity | Compound Degradation: Improper storage of stock solution or instability of working solution. | Ensure stock solutions are stored at the recommended temperatures. Prepare fresh working solutions immediately before use. |
| Incorrect Concentration: Errors in dilution calculations. | Double-check all calculations for preparing working solutions from the stock. | |
| Cell Culture Issues: High cell density or presence of serum proteins that may bind to the inhibitor. | Optimize cell seeding density. Consider reducing serum concentration if significant protein binding is suspected, though this may affect cell health. | |
| Precipitation in cell culture media | Low Aqueous Solubility: this compound, like many kinase inhibitors, has poor aqueous solubility. | Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to maintain cell health and compound solubility.[2][3] Prepare working dilutions by adding the DMSO stock directly to the media with vigorous mixing. |
| Inconsistent results between experiments | Variability in Compound Handling: Inconsistent preparation of working solutions or timing of treatment. | Standardize the experimental protocol. Ensure working solutions are prepared fresh and used consistently across all experiments. |
| Cell Line Variability: Different cell lines may have varying sensitivity to this compound. | Characterize the IC50 of this compound in your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare my this compound working solution for cell-based assays?
A1: It is recommended to dilute your DMSO stock solution of this compound directly into your pre-warmed cell culture medium to the final desired concentration. Add the DMSO stock to the medium and mix thoroughly to ensure homogeneity and minimize precipitation. The final concentration of DMSO should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cellular stress.[2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: Can I store my this compound working solution in aqueous buffer or cell culture media?
A2: There is no specific stability data available for this compound in aqueous solutions. Small molecule kinase inhibitors can be unstable in aqueous environments. Therefore, it is best practice to prepare fresh working solutions for each experiment to ensure consistent activity.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the Traf2 and Nck-interacting kinase (TNIK). TNIK is a key component of the canonical Wnt/β-catenin signaling pathway. By inhibiting TNIK, this compound can block the phosphorylation of T-cell factor 4 (TCF4), a critical step for the transcription of Wnt target genes that are often implicated in cancer cell proliferation.[4][5]
Q4: Are there known off-target effects of this compound?
A4: While this compound is a potent TNIK inhibitor, like many kinase inhibitors, the possibility of off-target effects exists due to the conserved nature of the ATP-binding pocket in kinases.[6] It is advisable to consult kinome profiling data if available or consider using multiple inhibitors with different scaffolds to confirm that the observed phenotype is due to TNIK inhibition.
Experimental Protocols & Visualizations
To further assist in your experimental design, below are diagrams illustrating key concepts related to this compound.
Caption: Workflow for preparing this compound working solutions.
Caption: this compound inhibits TNIK in the Wnt pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brimr.org [brimr.org]
Technical Support Center: Tnik-IN-7 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Tnik-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Traf2 and Nck-interacting kinase (TNIK), with an IC50 of 11 nM.[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the canonical Wnt signaling pathway.[2][3] By inhibiting TNIK, this compound can block the phosphorylation of TCF4, a key transcription factor in the Wnt pathway, thereby suppressing the expression of Wnt target genes that are critical for the proliferation and survival of certain cancer cells.[3] Dysregulation of the Wnt signaling pathway is a hallmark of various cancers, making TNIK an attractive therapeutic target.[2]
Q2: What are the potential therapeutic applications of this compound?
Q3: What is a typical starting dose for a TNIK inhibitor in a mouse model?
A3: While specific in vivo data for this compound is limited, studies with other potent TNIK inhibitors can provide guidance. For example, the TNIK inhibitor INS018_055 has been administered orally to mice at doses of 3, 10, or 30 mg/kg twice daily (BID).[8] Another TNIK inhibitor, NCB-0846, was administered daily by oral gavage at 40 or 80 mg/kg BID in a mouse xenograft model.[9] A starting dose in this range, coupled with a thorough dose-escalation study, is recommended.
Q4: How should I prepare this compound for oral administration in mice?
A4: this compound, like many kinase inhibitors, is likely to be poorly soluble in water.[10][11] A common approach for formulating such compounds for oral gavage in preclinical studies is to create a suspension. A widely used vehicle for the TNIK inhibitor NCB-0846 is a mixture of DMSO, polyethylene glycol 400 (PEG400), and a 30% solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 10:45:45 volume ratio.[9] Another common vehicle for oral administration of poorly soluble compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween 80.[12][13] It is crucial to establish a vehicle control group in your experiments to account for any effects of the formulation itself.[14]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
Issue 1: Suboptimal or Lack of Efficacy
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing | The administered dose may be too low to achieve a therapeutic concentration at the target site. Solution: Conduct a dose-response study to determine the optimal dose. Monitor for signs of toxicity at higher doses.[15] |
| Poor Bioavailability | This compound may have low oral bioavailability due to poor solubility or first-pass metabolism.[10][16] Solution: Optimize the formulation to enhance solubility and absorption. Consider using lipid-based formulations or preparing a lipophilic salt of the compound.[6][16] |
| Rapid Metabolism/Clearance | The compound may be rapidly metabolized and cleared from circulation, leading to insufficient target engagement. Solution: Analyze the pharmacokinetic profile of this compound in your animal model to determine its half-life. Adjust the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations.[15] |
| Target Engagement Issues | The inhibitor may not be reaching its intracellular target in sufficient concentrations. Solution: Perform pharmacodynamic studies to confirm target engagement in tumor or target tissues. This can be done by measuring the phosphorylation status of downstream targets of TNIK, such as TCF4.[3] |
| Tumor Model Resistance | The chosen cancer cell line or animal model may not be dependent on the Wnt/TNIK signaling pathway for survival. Solution: Confirm the expression and activation of the Wnt pathway in your model system before initiating in vivo studies. |
Issue 2: Toxicity and Adverse Effects
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | Inhibition of TNIK in normal tissues may lead to adverse effects. Solution: Reduce the dose or dosing frequency. Closely monitor the health of the animals, including body weight and general behavior.[3] |
| Off-Target Effects | This compound may inhibit other kinases, leading to unexpected toxicity. For example, the related TNIK inhibitor NCB-0846 has been shown to inhibit other kinases like FLT3 and JAK3.[2][3] Solution: If possible, test this compound against a panel of kinases to determine its selectivity profile. If off-target effects are suspected, it may be necessary to use a more selective inhibitor if available. |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects, especially at high concentrations of solvents like DMSO.[2][14] Solution: Always include a vehicle-only control group. If toxicity is observed in this group, consider alternative, less toxic vehicles such as aqueous suspensions with CMC or lipid-based formulations.[1][12] |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for TNIK inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of TNIK Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| This compound | TNIK | 11 | Not specified |
| NCB-0846 | TNIK | 21 | Inhibits TCF/LEF transcriptional activity in colorectal cancer cells.[3] |
| INS018_055 | TNIK | 31 | Reduces α-SMA expression in lung fibroblasts.[17] |
Table 2: Preclinical In Vivo Data for TNIK Inhibitors in Mice
| Compound | Animal Model | Dose | Administration Route | Vehicle | Key Finding |
| NCB-0846 | HCT116 Xenograft | 40 or 80 mg/kg BID | Oral Gavage | DMSO/PEG400/30% HP-β-CD (10:45:45)[9] | Suppressed tumor growth.[18] |
| INS018_055 | Bleomycin-induced lung fibrosis | 3, 10, or 30 mg/kg BID | Oral Gavage | Not specified | Reduced lung fibrosis.[8] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol is a general guideline based on studies with other TNIK inhibitors and should be adapted and optimized for your specific experimental needs.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NSG mice) for xenograft studies.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final dosing solution, prepare a vehicle of PEG400 and a 30% aqueous solution of HP-β-CD.
-
On each dosing day, prepare the final formulation by adding the this compound stock solution to the PEG400/HP-β-CD mixture to achieve the desired final concentration and a vehicle composition of approximately 10% DMSO, 45% PEG400, and 45% HP-β-CD solution.
-
Ensure the final formulation is a homogenous suspension.
-
-
Dosing:
-
Administer this compound or the vehicle control to the respective groups via oral gavage.
-
A typical dosing volume for mice is 5-10 mL/kg.
-
Dosing frequency can be once or twice daily, depending on the pharmacokinetic profile of the compound.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers).
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizations
Caption: this compound inhibits TNIK, a key activator of the Wnt signaling pathway.
Caption: A general experimental workflow for assessing this compound in vivo efficacy.
Caption: A logical flowchart for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insilico’s AI drug enters Phase II IPF trial [clinicaltrialsarena.com]
- 18. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tnik-IN-7 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing cytotoxicity associated with the TNIK inhibitor, Tnik-IN-7, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK), with an in vitro IC50 of 11 nM for the enzyme.[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the canonical Wnt signaling pathway.[2] It does so by forming a complex with β-catenin and T-cell factor 4 (TCF4) in the nucleus, leading to the transcription of Wnt target genes.[3][4] Inhibition of TNIK is expected to block this pathway, which is often aberrantly activated in various cancers, particularly colorectal cancer.[2][3] TNIK also regulates other signaling pathways, including the JNK, NF-κB, and AKT pathways, and is involved in cytoskeletal organization.[4][5][6]
Q2: Why am I observing high levels of cytotoxicity with this compound in my cell line?
High cytotoxicity is an expected outcome of effective TNIK inhibition in cancer cell lines that are dependent on the Wnt signaling pathway for their proliferation and survival.[4] TNIK has been identified as a pro-survival factor, and its depletion or inhibition can lead to the induction of apoptosis (programmed cell death).[5][7][8] However, excessive or unexpected cytotoxicity could also be due to several factors that are addressed in the troubleshooting section below.
Q3: Is there any available data on the cytotoxic concentration (CC50 or IC50 for cell viability) of this compound in different cell lines?
Currently, there is no publicly available data detailing the specific CC50 or cell viability IC50 values for this compound in various cell lines. The known IC50 of 11 nM refers to its enzymatic inhibitory activity against the TNIK protein.[1] To provide a frame of reference, the following table summarizes cytotoxicity data for other known TNIK inhibitors.
Quantitative Data for Other TNIK Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / CC50 | Reference |
| NCB-0846 | LK2 (Lung Squamous Cell Carcinoma) | Cell Viability | ~230 nM (EC50) | [1] |
| NCI-H157 (Lung Squamous Cell Carcinoma) | Cell Viability | ~870 nM (EC50) | [1] | |
| Compound 5 | PC-3, HT-29, MCF-7, OVCAR-5, HCT-15, SF-268, A549, HCT-116, SW620, T47D, MD-MBA-435 | Anticancer Evaluation | <1.0 µM (IC50) | [9] |
| Compound 12 | HT-29 (Colon Cancer) | Anticancer Evaluation | 2.2 µM (IC50) | [9] |
| Compound 14 | HT-29 (Colon Cancer) | Anticancer Evaluation | 2.8 µM (IC50) | [9] |
| Compound 15 | HT-29 (Colon Cancer) | Anticancer Evaluation | 7.7 µM (IC50) | [9] |
| Osimertinib | MRC-5 (Human Lung Fibroblast) | Cytotoxicity | 4366.01 nM (CC50) | [9] |
| INS018-055 | LX-2 (Human Hepatic Stellate Cells) | Cytotoxicity | 748.08 µM (CC50) | [10] |
Note: This data is for reference only and the cytotoxicity of this compound may vary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity at low concentrations | High sensitivity of the cell line: Some cell lines are highly dependent on the Wnt pathway and will be very sensitive to TNIK inhibition. | - Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the IC50 value for your specific cell line. - Reduce the treatment duration. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls. | |
| Compound precipitation: The compound may not be fully soluble at the tested concentrations in the culture medium, leading to inaccurate dosing and potential physical stress on the cells. | - Visually inspect the medium for any precipitate after adding the compound. - Consider using a different solvent or a lower concentration range. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell passage number, confluency at the time of treatment, and overall health can significantly impact results. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. - Regularly monitor cell morphology and viability. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in both cell number and compound concentration. | - Use calibrated pipettes and proper pipetting techniques. - For 96-well plates, consider using a multi-channel pipette for adding reagents. | |
| Low or no cytotoxicity observed | Cell line is not dependent on the Wnt pathway: The cell line may not rely on TNIK activity for survival. | - Confirm the expression of TNIK and the activity of the Wnt pathway in your cell line (e.g., via Western blot for β-catenin or a TCF/LEF reporter assay). - Consider using a positive control cell line known to be sensitive to TNIK inhibition. |
| Compound degradation: this compound may be unstable under certain storage or experimental conditions. | - Store the compound as recommended by the supplier (e.g., at -20°C or -80°C).[1] - Prepare fresh dilutions of the compound for each experiment. | |
| Assay interference: Components of the cytotoxicity assay may interact with this compound. | - Run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents. |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing cell viability. It is recommended to optimize parameters such as cell seeding density and incubation times for your specific cell line.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using appropriate software.
-
Visualizations
Signaling Pathways Modulated by TNIK
The following diagram illustrates the central role of TNIK in the Wnt signaling pathway and its interaction with other key cellular pathways. Inhibition of TNIK by this compound is expected to disrupt these signaling cascades, leading to reduced cell proliferation and induction of apoptosis.
Caption: TNIK signaling in the Wnt pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical workflow for investigating the cytotoxic effects of this compound on a chosen cell line.
Caption: Workflow for this compound cytotoxicity and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural Insight into TNIK Inhibition [mdpi.com]
- 4. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNIK depletion induces inflammation and apoptosis in injured renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNIK depletion induces inflammation and apoptosis in injured renal proximal tubule epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
Common pitfalls in experiments with Tnik-IN-7
Welcome to the technical support center for Tnik-IN-7. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully conduct experiments with this novel inhibitor of Traf2 and Nck-interacting kinase (TNIK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Traf2 and Nck-interacting kinase (TNIK), with an IC50 of 11 nM.[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the Wnt signaling pathway.[2][3][4] By binding to the ATP-binding site of the TNIK enzyme, this compound prevents the phosphorylation of downstream targets, such as T-cell factor 4 (TCF4).[2][4][5] This inhibition disrupts the TCF4/β-catenin transcriptional complex, effectively blocking aberrant Wnt signaling that is a key driver in many cancers, particularly colorectal cancer.[2][4][6]
Q2: I am having trouble dissolving this compound. What is the recommended procedure?
Solubility can be a significant challenge. For in vitro experiments, this compound can be dissolved in DMSO to a concentration of 12.5 mg/mL (32.35 mM).[1] However, achieving this requires specific handling: use fresh, newly opened DMSO as it is hygroscopic, and apply ultrasonic energy and gentle warming (up to 60°C) to facilitate dissolution.[1] Always prepare stock solutions fresh and store them appropriately.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, stock solutions should be kept at -80°C, where they are stable for up to 6 months.[1] For short-term storage, -20°C is acceptable for up to 1 month.[1] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q4: Are there known off-target effects for TNIK inhibitors like this compound?
While this compound is designed to be a selective TNIK inhibitor, like many kinase inhibitors targeting the ATP-binding site, the potential for off-target activity exists. For instance, the well-studied TNIK inhibitor NCB-0846 has shown inhibitory activity against other kinases such as FLT3, PDGFRα, and CDK2/CycA2.[6] It is crucial to include appropriate controls in your experiments, such as a structurally related but inactive compound or using cell lines with TNIK knockout, to confirm that the observed effects are specific to TNIK inhibition.[6]
Troubleshooting Common Experimental Pitfalls
Problem 1: Inconsistent results in cellular proliferation assays.
-
Possible Cause: Cell Seeding and Health. Inconsistent cell numbers or poor cell health can lead to high variability.[7][8]
-
Possible Cause: Compound Instability. The compound may be degrading in the culture medium over the course of a long experiment.
-
Solution: For multi-day assays, consider replenishing the media with freshly diluted this compound every 24-48 hours.
-
-
Possible Cause: Assay Timing. The analysis window may not be optimal for observing the desired effect.
-
Solution: Perform a time-course experiment to determine the ideal time point to measure changes in cell proliferation after treatment.
-
Problem 2: No effect observed on Wnt signaling pathway readouts (e.g., β-catenin levels, target gene expression).
-
Possible Cause: Insufficient Compound Concentration. The concentration of this compound may be too low to achieve effective inhibition in your specific cell model.
-
Solution: Perform a dose-response experiment, testing a wide range of concentrations to determine the effective concentration (EC50) for your cell line and assay.
-
-
Possible Cause: Cell Line Insensitivity. The chosen cell line may not be dependent on the canonical Wnt signaling pathway that TNIK regulates.
-
Solution: Verify that your cell line has an active Wnt pathway, for example, due to mutations in APC or β-catenin.[6] Use a positive control cell line known to be sensitive to Wnt pathway inhibition.
-
-
Possible Cause: TNIK-Independent Wnt Activation. Some studies suggest that the kinase activity of TNIK may not be essential for all Wnt-activated cancer cells; its scaffolding function might be more critical in certain contexts.[4][5]
-
Solution: Investigate if the anti-proliferative effects correlate with TNIK expression levels. Consider using RNAi to deplete TNIK as a parallel experiment to confirm the target's role.
-
Problem 3: High toxicity or unexpected cell death in in vivo models.
-
Possible Cause: Formulation and Vehicle Toxicity. The vehicle used to dissolve this compound for injection may be causing toxicity.
-
Solution: Test the vehicle alone in a control group of animals. For in vivo studies, a common formulation involves dissolving the compound in a vehicle like (2-hydroxypropyl)-β-cyclodextrin.[9]
-
-
Possible Cause: Off-Target Effects. At higher concentrations required for in vivo efficacy, off-target effects may become more pronounced.
-
Solution: Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dosing regimen. Monitor animals closely for signs of toxicity. It's recommended to prepare an additional quantity of animals to account for potential losses during experiments.[1]
-
Quantitative Data Summary
Table 1: In Vitro Potency of TNIK Inhibitors
| Compound | Target | IC50 | Cell Line / Assay Condition | Reference |
| This compound | TNIK | 11 nM | Enzymatic Assay | [1] |
| INS018-055 | TNIK | 7.8 nM | Enzymatic Assay | [10] |
| INS018-055 | COL1 Expression | 63 nM | LX-2 Cells | [10] |
| INS018-055 | α-SMA Expression | 123 nM | LX-2 Cells | [10] |
| NCB-0846 | TNIK | 21 nM | Enzymatic Assay | [4] |
Table 2: Preclinical Pharmacokinetics of TNIK Inhibitor INS018-055
| Species | Administration | Dose | Cmax (ng/mL) | tmax (h) | Half-life (h) | Bioavailability (F) | Reference |
| Mouse | Oral | 30 mg/kg | 1010 | 0.25 | 1.22 | 44% | [10] |
| Dog | Oral | 10 mg/kg | 536 | 0.708 | 1.65 | 22% | [10] |
Key Experimental Protocols
1. General Kinase Activity Assay (Luminescent)
This protocol is adapted from a generic luminescent kinase assay format, suitable for measuring this compound activity.
-
Objective: To determine the IC50 of this compound against purified TNIK enzyme.
-
Materials: Purified recombinant TNIK, Myelin basic protein (MBP) substrate, ATP, Kinase Assay Buffer, this compound, ADP-Glo™ Kinase Assay kit, white 96-well plate.[11]
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[11]
-
To a white 96-well plate, add 5 µL of each inhibitor dilution. Add 5 µL of DMSO for the "no inhibitor" control.
-
Add 20 µL of master mix containing Kinase Assay Buffer, ATP, and substrate (MBP) to each well.
-
To initiate the reaction, add 25 µL of diluted purified TNIK enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction and measure the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the controls and plot the data to determine the IC50 value.
-
2. Cell Viability Assay (Using SCLC Cell Lines as an Example)
This protocol is based on methods used to evaluate the effect of the TNIK inhibitor NCB-0846 on Small Cell Lung Cancer (SCLC) cell lines.[12]
-
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
-
Materials: SCLC cell lines, appropriate culture medium, this compound, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Seed SCLC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Treat the cells with the this compound dilutions and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Abstract 3854: TNIK inhibition as a novel therapeutic in cMyc high/TTF1 low SCLC | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Tnik-IN-7 Technical Support Center: Troubleshooting and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term stability. Under these conditions, the compound is expected to be stable for extended periods.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[1] It is crucial to use newly opened or anhydrous DMSO to minimize the introduction of water, which can impact the solubility and stability of the compound.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: To prepare a stock solution, dissolve this compound powder in high-quality DMSO.[1] Gentle warming and sonication may be required to achieve complete dissolution.[1] Once prepared, it is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Storage Recommendations for this compound Stock Solutions [1]
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming and sonication can be attempted. To avoid this issue, consider preparing a lower concentration stock solution or ensuring the compound is fully dissolved before freezing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | - Ensure this compound powder and stock solutions are stored at the recommended temperatures. - Always use aliquots to avoid multiple freeze-thaw cycles. - Use fresh, anhydrous DMSO for preparing stock solutions.[1] |
| Reduced inhibitory activity | - Degradation of the compound. - Inaccurate concentration of the stock solution. | - Prepare a fresh stock solution from powder. - Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). |
| Precipitation in cell culture media | Poor solubility of this compound in aqueous solutions. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to minimize solvent toxicity and precipitation. - Prepare intermediate dilutions of the this compound stock solution in DMSO before adding to the aqueous-based culture medium. |
This compound Degradation and Stability
While specific public data on the degradation pathways of this compound is limited, general knowledge of small molecule kinase inhibitors suggests potential liabilities. Compounds containing pyridine rings, such as this compound, can be susceptible to oxidation and photodegradation. It is therefore recommended to protect this compound solutions from light and air exposure.
Best Practices for Ensuring Stability:
-
Light Protection: Store this compound powder and solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Air Sensitivity: While not explicitly stated for this compound, minimizing headspace in vials and purging with an inert gas like argon or nitrogen before sealing can reduce the risk of oxidation for air-sensitive compounds.
-
pH Considerations: The stability of small molecules can be pH-dependent. It is advisable to maintain experimental solutions at a stable and appropriate pH. Drastic changes in pH should be avoided.
Experimental Protocols
General Protocol for Assessing this compound Stability in an Experimental Buffer:
-
Preparation: Prepare a solution of this compound in the desired experimental buffer at the working concentration.
-
Incubation: Incubate the solution under various conditions to be tested (e.g., different temperatures, exposure to light, different pH values).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the results over time to determine the rate of degradation under each condition.
Signaling Pathway
This compound is an inhibitor of TNIK, a serine/threonine kinase that is a key component of the Wnt signaling pathway.[2][3][4] TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes involved in cell proliferation and survival.[2] By inhibiting TNIK, this compound blocks this phosphorylation event, thereby suppressing Wnt-driven gene transcription.[4]
Figure 1. Simplified diagram of the canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Figure 2. General experimental workflow for evaluating the in vitro efficacy of this compound.
References
Validation & Comparative
A Comparative Guide to TNIK Inhibitors: Tnik-IN-7 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology and fibrotic diseases due to its pivotal role in the Wnt signaling pathway. The development of potent and selective TNIK inhibitors is a significant area of research. This guide provides an objective comparison of Tnik-IN-7 with other notable TNIK inhibitors, supported by available experimental data.
Overview of TNIK and its Role in Disease
Comparative Analysis of TNIK Inhibitor Potency
The following table summarizes the in-vitro potency of this compound and other selected TNIK inhibitors. It is important to note that these values are derived from various studies and direct comparisons should be made with caution as experimental conditions may differ.
| Inhibitor | IC50 (nM) | Ki (nM) | Source(s) |
| This compound | 11 | - | [4] |
| Rentosertib (INS018_055) | 7.8, 31 | 4.32 (Kd) | [5] |
| NCB-0846 | 21 | - | [1][5] |
| NCB-0001 | 8.6 | - | |
| PF-794 | 39 | - | [5] |
| KY-05009 | - | 100 | [5] |
In-Depth Inhibitor Profiles
This compound
This compound is a potent TNIK inhibitor with a reported IC50 of 11 nM.[4] While specific cellular or in-vivo data is limited in publicly available literature, its high in-vitro potency suggests it is a valuable tool for preclinical research into TNIK-mediated signaling.
Rentosertib (INS018_055)
Rentosertib, developed by Insilico Medicine, is a selective TNIK inhibitor that has advanced to Phase IIa clinical trials for idiopathic pulmonary fibrosis.[6] It has demonstrated potent inhibition of TNIK with IC50 values reported between 7.8 and 31 nM.[7][5] In cellular assays, Rentosertib inhibited TGF-β-induced α-SMA protein expression in MRC-5 lung fibroblast cells with an IC50 of 27.14 nM.[5]
NCB-0846
NCB-0846 is another well-characterized TNIK inhibitor with an IC50 of 21 nM.[1][5] It has been shown to inhibit the proliferation of colorectal cancer cells and suppress tumor growth in xenograft models.[1] NCB-0846 is a valuable reference compound in TNIK inhibitor research.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the canonical Wnt signaling pathway involving TNIK and a general workflow for evaluating TNIK inhibitors.
References
- 1. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TNIK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. TNIK | Insilico Medicine [insilico.com]
- 7. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
Validating TNIK Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the target engagement of Tnik-IN-7 and other Traf2- and NCK-interacting kinase (TNIK) inhibitors in a cellular context. We will delve into the experimental protocols for key methodologies and present available quantitative data to facilitate an informed choice of assay for your research needs.
Introduction to TNIK and its Inhibition
Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that is a critical component of the Wnt signaling pathway.[1] It is involved in the transcriptional activation of Wnt target genes by interacting with β-catenin and T-cell factor 4 (TCF4).[1] Dysregulation of the Wnt pathway is implicated in various cancers, making TNIK an attractive therapeutic target.[2] A number of small molecule inhibitors, including this compound, have been developed to target the kinase activity of TNIK.[3] Validating that these compounds engage TNIK within the complex environment of a living cell is a crucial step in drug development.
Comparative Analysis of TNIK Inhibitors
This section provides a summary of reported inhibitory activities for this compound and alternative TNIK inhibitors. It is important to note that the data presented below is compiled from various sources and assay conditions may differ, affecting direct comparability.
| Inhibitor | Target(s) | Assay Type | Reported IC50/Kᵢ | Reference |
| This compound | TNIK | Not Specified | 11 nM | [3] |
| NCB-0846 | TNIK | Cell-free assay | 21 nM | [4] |
| Rentosertib (INS018_055) | TNIK, MAP4K4 | Not Specified | 12-120 nM | |
| KY-05009 | TNIK | ATP competition assay | Kᵢ = 100 nM | [5] |
Methodologies for Validating Target Engagement
Several robust methods are available to confirm and quantify the interaction of a small molecule inhibitor with its intracellular target. Here, we compare three prominent techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the Competition Binding Assay.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. When heated, unbound proteins denature and aggregate at a specific temperature, while ligand-bound proteins are stabilized and remain soluble at higher temperatures. This change in thermal stability can be quantified to determine target engagement.
Workflow:
-
Treatment: Treat cells with the compound of interest (e.g., this compound) or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis & Separation: Lyse the cells (if not already done) and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein (TNIK) in the supernatant using methods like Western blotting or ELISA.
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating at a fixed temperature with varying compound concentrations to determine the EC50.
CETSA Experimental Workflow
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures compound binding in live cells. It utilizes a target protein (TNIK) fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same active site. When the tracer is bound to the TNIK-NanoLuc® fusion, BRET occurs. An unlabeled test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Workflow:
-
Cell Preparation: Transfect cells to express the TNIK-NanoLuc® fusion protein.
-
Assay Setup: Add the NanoBRET™ tracer and the test compound (e.g., this compound) at varying concentrations to the cells.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoLuc® substrate.
-
Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding and allows for the determination of an IC50 value.
NanoBRET™ Target Engagement Workflow
Competition Binding Assay
Principle: A competition binding assay measures the ability of a test compound to compete with a known, labeled ligand (probe) for binding to the target protein. The displacement of the labeled probe by the unlabeled test compound is quantified to determine the binding affinity of the test compound.
Workflow:
-
Assay Setup: Prepare cell lysates or membranes containing the target protein (TNIK).
-
Incubation: Incubate the lysates/membranes with a fixed concentration of a labeled probe (e.g., a fluorescently or radioactively labeled known TNIK inhibitor) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate the protein-bound probe from the unbound probe.
-
Detection: Quantify the amount of bound labeled probe.
-
Analysis: Plot the amount of bound probe against the concentration of the test compound to generate a competition curve and determine the IC50 or Ki value.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
Tnik-IN-7: A Comparative Analysis Against Existing Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tnik-IN-7, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), with existing cancer therapies. The focus is on malignancies where the Wnt signaling pathway is aberrantly activated, a key target of TNIK inhibitors. This document summarizes preclinical data, outlines experimental methodologies, and presents signaling pathway diagrams to facilitate an objective evaluation of this compound's potential in the landscape of cancer therapeutics.
Introduction to TNIK Inhibition
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role as a downstream activator of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, most notably colorectal cancer, where mutations in genes like Adenomatous Polyposis Coli (APC) lead to constitutive pathway activation and tumor growth.[1] TNIK's position at the nexus of the TCF4/β-catenin transcriptional complex makes it a compelling target for therapeutic intervention, even in cancers with upstream mutations in the Wnt cascade.[1] this compound has been identified as a highly potent small-molecule inhibitor of TNIK, demonstrating significant anti-tumor potential in preclinical studies.
Mechanism of Action: this compound in the Wnt Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TNIK. This prevents the phosphorylation of TCF4, a key transcription factor in the Wnt pathway. In the canonical Wnt signaling cascade, the stabilization of β-catenin leads to its translocation to the nucleus, where it complexes with TCF4 to drive the expression of target genes responsible for cell proliferation and survival. By inhibiting TNIK, this compound effectively disrupts this final step in the signaling cascade, leading to the downregulation of Wnt target genes and subsequent suppression of tumor growth.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and its analogue NCB-0846 compared to standard-of-care chemotherapies and other Wnt pathway inhibitors in colorectal cancer (CRC) cell lines.
Table 1: In Vitro Potency of TNIK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | TNIK | 11 | [3] |
| NCB-0846 | TNIK | 21 | [1] |
Table 2: Comparative In Vitro Efficacy (IC50) in Colorectal Cancer Cell Lines
| Compound | HCT116 (μM) | HT-29 (μM) | SW480 (μM) | SW620 (μM) | DLD-1 (μM) | Reference |
| TNIK Inhibitor | ||||||
| NCB-0846 | ~0.3 (estimated from graph) | - | - | - | - | [4] |
| Standard Chemotherapy | ||||||
| 5-Fluorouracil | 39.03 | 11.25 (after 5 days) | 19.85 | 13 | - | [5][6][7][8][9] |
| Oxaliplatin | 19 | - | - | - | - | [10] |
| Oxaliplatin | - | - | - | - | - | [11][12][13][14] |
| Other Wnt Pathway Inhibitors | ||||||
| G007-LK (Tankyrase Inhibitor) | - | - | - | - | - | [15][16][17][18] |
| WNT974 (Porcupine Inhibitor) | - | - | - | - | - | [19][20][21][22][23] |
Note: Direct comparative IC50 values for this compound in cancer cell lines were not publicly available at the time of this guide's compilation. Data for the structurally similar TNIK inhibitor NCB-0846 is provided as a surrogate. IC50 values for chemotherapies can vary significantly based on experimental conditions and exposure times.
Preclinical In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of TNIK inhibitors. Oral administration of NCB-0846 has been shown to significantly suppress the growth of patient-derived colorectal cancer xenografts and reduce tumor formation in Apc(min/+) mouse models.[1][3][4][24] These studies highlight the potential of TNIK inhibition to not only halt tumor progression but also to target cancer stem cells, which are often resistant to conventional chemotherapies.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of TNIK.
Methodology:
-
Reagents: Recombinant human TNIK enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound (this compound).
-
Procedure: The assay is typically performed in a 96- or 384-well plate format. The TNIK enzyme is incubated with varying concentrations of the test compound. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP (often radiolabeled with ³²P or ³³P).
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel or by using luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell Viability Assay (MTT/MTS)
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
MTS Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, in combination with an electron coupling reagent, is added. This is reduced by viable cells to a soluble formazan product.
-
-
Detection:
-
MTT Assay: The formazan crystals are solubilized, and the absorbance is measured at approximately 570 nm.
-
MTS Assay: The absorbance of the soluble formazan is measured at approximately 490 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., colorectal cancer cell lines or patient-derived tumor fragments) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
This compound represents a promising targeted therapy for cancers driven by aberrant Wnt signaling. Its high in vitro potency against TNIK, a critical downstream effector of the Wnt pathway, suggests a potential advantage over therapies targeting more upstream components, particularly in tumors with APC mutations. While direct comparative in vivo data for this compound against standard-of-care chemotherapies is still emerging, the preclinical efficacy demonstrated by the analogous TNIK inhibitor NCB-0846 in colorectal cancer models is highly encouraging. Further investigation, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the clinical setting. The detailed experimental protocols provided in this guide offer a framework for such future evaluations.
References
- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Evaluation of the Combined Effect of Caffeine and 5-Fluorouracil on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Porcupine inhibitor suppresses paracrine Wnt-driven growth of Rnf43;Znrf3-mutant neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BioCentury - Therapeutics: TRAF2 and NCK interacting kinase (TNIK) [biocentury.com]
In Vivo Validation of TNIK Inhibitor Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of Traf2- and Nck-interacting kinase (TNIK) inhibitors, with a focus on colorectal cancer models. While specific in vivo validation data for Tnik-IN-7 is not publicly available, this document summarizes the robust preclinical data for two other well-characterized TNIK inhibitors: NCB-0846 and Mebendazole . This information serves as a valuable benchmark for evaluating novel TNIK-targeting compounds.
Executive Summary
TNIK is a critical regulator of the Wnt/β-catenin signaling pathway, which is aberrantly activated in over 90% of colorectal cancers, making it a compelling therapeutic target.[1] Inhibition of TNIK has been shown to suppress Wnt signaling, reduce cancer stem cell (CSC) activity, and inhibit tumor growth in various preclinical models.[1][2][3][4] This guide presents a side-by-side comparison of the in vivo efficacy of NCB-0846 and Mebendazole, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the quantitative data from in vivo studies of NCB-0846 and Mebendazole in colorectal cancer xenograft models.
Table 1: In Vivo Efficacy of TNIK Inhibitors in Colorectal Cancer Xenograft Models
| Parameter | NCB-0846 | Mebendazole |
| Cell Line-Derived Xenograft (CDX) Model | HCT116 (human colorectal carcinoma) | CT26 (mouse colon carcinoma) |
| Administration Route | Oral gavage[1][5] | Intraperitoneal injection, Oral gavage[6][7] |
| Dosage Regimen | 40 or 80 mg/kg, twice daily for 14 days[1] | 100 mg/kg, daily (oral gavage)[7] |
| Tumor Growth Inhibition | Significantly suppressed tumor growth.[1][5] Reduced expression of Wnt-target genes (AXIN2, MYC, CCND1) in xenografts.[5][8] | Significantly reduced tumor volume (1177 ± 1109 mm³) and weight (2.30 ± 1.97 g) compared to control.[6] |
| Effect on Cancer Stem Cells | Suppressed sphere-forming activity and expression of CSC marker CD44.[1] | Not explicitly reported in the reviewed studies. |
| Observed Side Effects | Initial body weight loss with subsequent recovery.[5] | Not explicitly reported in the reviewed studies. |
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) and Genetically Engineered Mouse Models
| Parameter | NCB-0846 | Mebendazole |
| Model | Patient-Derived Xenografts (PDX) of colorectal cancer; ApcMin/+ mice[2][9] | ApcMin/+ mice[10] |
| Administration Route | Oral gavage | Oral, in feed[10] |
| Dosage Regimen | 22.5, 45, or 90 mg/kg, twice daily for 35 days (ApcMin/+ mice)[5] | 35 mg/kg daily for 9 weeks[10] |
| Tumorigenesis Inhibition | Significantly suppressed the growth of PDXs. Dose-dependently reduced the number and size of intestinal tumors in ApcMin/+ mice.[2] | Reduced the number of intestinal adenomas by 56%.[10] In combination with sulindac, reduced adenomas by 90%.[10] |
| Mechanism of Action | Inhibition of Wnt signaling.[2] | Inhibition of angiogenesis and inflammation.[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sysy-histosure.com [sysy-histosure.com]
- 3. Frontiers | TNIK regulation of interferon signaling and endothelial cell response to virus infection [frontiersin.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 7. biocare.net [biocare.net]
- 8. researchgate.net [researchgate.net]
- 9. genomeme.ca [genomeme.ca]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Head-to-Head Showdown: The Novel TNIK Inhibitor INS018_055 Versus Established Fibrosis Drugs
For Immediate Release
In the dynamic landscape of anti-fibrotic drug discovery, a novel contender, INS018_055, is emerging from the forefront of artificial intelligence-driven research. This small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK) presents a promising new mechanism of action against fibrotic diseases. This guide provides a comparative analysis of INS018_055 against two established therapies for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib, offering researchers and drug development professionals a data-driven overview of their respective preclinical profiles.
Executive Summary
Comparative Analysis of Anti-Fibrotic Activity
The following tables summarize the available quantitative data on the in vitro anti-fibrotic effects of INS018_055, pirfenidone, and nintedanib. It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Inhibition of Myofibroblast Differentiation (α-SMA Expression)
| Compound | Target Cell Line | Inducing Agent | IC50 / Effective Concentration | Citation(s) |
| INS018_055 | MRC-5 (lung fibroblast) | TGF-β | 27.14 nM | [6] |
| Nintedanib | Primary human lung fibroblasts from IPF patients | TGF-β | ~144 nM (for α-SMA mRNA) | [7] |
| Pirfenidone | Primary human lung fibroblasts | TGF-β | Dose-dependent reduction | [8] |
Table 2: Inhibition of Collagen Production
| Compound | Target Cell Line | Inducing Agent | Effect on Collagen I | Citation(s) |
| INS018_055 | Not explicitly quantified in search results | - | Preclinical studies show anti-fibrotic activity, implying collagen reduction | [2][6] |
| Nintedanib | Primary human lung fibroblasts from IPF patients | TGF-β | Significantly reduced | [7][9] |
| Pirfenidone | Primary human lung fibroblasts | TGF-β | Attenuated pro-collagen (Col)-I mRNA and protein levels | [8][10][11] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these three compounds are visually represented in the following signaling pathway diagrams.
Caption: Pirfenidone's primary mechanism involves inhibiting the TGF-β signaling pathway.
Caption: Nintedanib is a multi-targeted tyrosine kinase inhibitor.
Caption: INS018_055 inhibits the novel anti-fibrotic target, TNIK.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of findings.
In Vitro Fibroblast to Myofibroblast Differentiation Assay
Caption: Workflow for assessing myofibroblast differentiation.
1. Cell Culture:
-
Human lung fibroblasts (e.g., MRC-5 or primary cells from IPF patients) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment and Induction:
-
Fibroblasts are seeded in 6-well or 12-well plates and allowed to adhere overnight.
-
The following day, the medium is replaced with serum-free or low-serum (0.5-1% FBS) medium for 24 hours to synchronize the cells.
-
Cells are pre-treated with various concentrations of the test compound (INS018_055, pirfenidone, or nintedanib) for 1-2 hours.
-
Myofibroblast differentiation is then induced by adding recombinant human TGF-β1 (typically 5-10 ng/mL) to the culture medium.
-
A vehicle control (e.g., DMSO) and a TGF-β1 only control are included.
3. Endpoint Analysis (48-72 hours post-induction):
-
Western Blot for α-Smooth Muscle Actin (α-SMA) and Collagen Type I:
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against α-SMA and Collagen Type I. A loading control (e.g., GAPDH or β-actin) is also used.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify protein expression levels.
-
-
Immunofluorescence for α-SMA:
-
Cells grown on coverslips are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin (BSA).
-
Cells are then incubated with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are captured using a fluorescence microscope to visualize the incorporation of α-SMA into stress fibers.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
1. Animal Model:
-
C57BL/6 mice (8-10 weeks old) are typically used.
-
Animals are anesthetized, and a single intratracheal instillation of bleomycin sulfate (1.5-3.0 U/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline only.
2. Drug Administration:
-
Treatment with the test compound (e.g., INS018_055, pirfenidone, or nintedanib) or vehicle is initiated, either prophylactically (starting at the time of bleomycin administration) or therapeutically (starting 7-10 days after bleomycin administration).
-
Drugs are typically administered daily via oral gavage.
3. Endpoint Analysis (14 or 21 days post-bleomycin):
-
Lung Histology:
-
Lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sections (4-5 µm) are stained with Masson's trichrome to visualize collagen deposition (blue staining).
-
Immunohistochemistry (IHC) is performed using an antibody against α-SMA to identify myofibroblasts.[12][13][14][15][16]
-
The severity of fibrosis is often quantified using the Ashcroft scoring method.
-
-
Hydroxyproline Assay for Collagen Content:
-
A portion of the lung tissue (typically the right lung) is homogenized and hydrolyzed in 6N HCl at 110-120°C for 18-24 hours.[17][18][19][20]
-
The hydrolysate is neutralized, and the hydroxyproline content is determined colorimetrically using a chloramine-T and p-dimethylaminobenzaldehyde-based assay.
-
The amount of hydroxyproline is directly proportional to the total collagen content in the lung tissue.
-
Conclusion
The emergence of INS018_055 as a potent TNIK inhibitor represents a significant advancement in the pursuit of novel anti-fibrotic therapies. While direct comparative efficacy data against pirfenidone and nintedanib is still forthcoming, the distinct mechanism of action and promising early-stage data for INS018_055 warrant further investigation. This guide provides a foundational comparison to aid researchers in contextualizing this new therapeutic modality within the existing landscape of fibrosis treatment. The detailed experimental protocols offer a framework for standardized evaluation of these and other emerging anti-fibrotic agents.
References
- 1. Insilico Medicine's Study Published in Nature Biotechnology: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI | Qiming Venture Partners [qimingvc.com]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INS018_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. AI-Discovered Drug INS018_055 Enters Phase 2 Trials for Idiopathic Pulmonary Fibrosis [trial.medpath.com]
- 5. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 6. law.berkeley.edu [law.berkeley.edu]
- 7. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pirfenidone inhibits the expression of HSP47 in TGF-beta1-stimulated human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Digital Imaging Analysis Reveals Reduced Alveolar α-Smooth Muscle Actin Expression in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxyproline assay [bio-protocol.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Tnik-IN-7 for TNIK Kinase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TNIK kinase inhibitor, Tnik-IN-7, with other commercially available alternatives. The following sections detail the specificity, potency, and experimental protocols to aid in the selection of the most appropriate chemical probe for Traf2- and Nck-interacting kinase (TNIK) research.
TNIK is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, most notably as a key component of the Wnt signaling pathway.[1][2] Its involvement in cancer cell proliferation and survival has made it an attractive target for therapeutic development.[3] this compound is a potent inhibitor of TNIK with an IC50 of 11 nM.[4] This guide aims to provide a comprehensive overview of its specificity by comparing it with other known TNIK inhibitors.
Comparative Analysis of TNIK Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that a direct head-to-head comparison of all compounds in a comprehensive kinase panel from a single study is not publicly available. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Inhibitor | Target | IC50 / Ki | Off-Target Profile |
| This compound | TNIK | IC50: 11 nM [4] | Comprehensive kinase selectivity profile not publicly available. |
| NCB-0846 | TNIK | IC50: 21 nM[2][5] | Inhibits FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK (>80% inhibition at 100 nM).[2][5] |
| Mebendazole | TNIK | Kd: ~1 µM[6][7] | Also inhibits other kinases such as MAPK14 (p38a) and has known effects on tubulin polymerization.[6][8] |
| KY-05009 | TNIK | Ki: 100 nM[9][10][11] | Also inhibits MLK1 (IC50: 18 nM).[12] |
| Dovitinib | TNIK | High affinity for ATP binding site[11] | Multi-targeted RTK inhibitor. IC50s: FLT3 (1 nM), c-Kit (2 nM), CSF-1R (36 nM), FGFR1/3 (8/9 nM), VEGFR1/2/3 (10/13/8 nM), PDGFRα/β (27/210 nM).[13][14] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a kinase inhibitor like this compound, a combination of in vitro biochemical assays and cell-based target engagement assays is recommended.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
TNIK Kinase Enzyme System (e.g., Promega)[3]
-
Substrate (e.g., Myelin Basic Protein)[15]
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[16]
-
Test Inhibitors (e.g., this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add 1 µl of the inhibitor or DMSO (vehicle control).[16]
-
Add 2 µl of diluted TNIK enzyme.[16]
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[16]
-
Incubate the plate at room temperature for 60 minutes.[16]
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[16]
-
Incubate at room temperature for 40 minutes.[16]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
Incubate at room temperature for 30 minutes.[16]
-
Read the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20]
Materials:
-
Cultured cells expressing TNIK
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against TNIK and a loading control)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.[19]
-
Lyse the cells to release soluble proteins.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[19]
-
Analyze the amount of soluble TNIK protein remaining at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Kinome Profiling (KiNativ™)
This activity-based proteomic profiling method allows for the assessment of an inhibitor's potency and selectivity against a broad range of kinases in their native cellular environment.[21][22][23][24]
General Principle:
-
Cell lysates are treated with the test inhibitor at various concentrations.
-
A biotinylated ATP or ADP probe is then added, which covalently labels the active site of kinases that are not occupied by the inhibitor.[22][23]
-
Biotin-labeled peptides are enriched and then identified and quantified by mass spectrometry.
-
The reduction in probe labeling for a particular kinase in the presence of the inhibitor indicates the inhibitor's binding affinity and selectivity.
Visualizing Key Concepts
To further clarify the experimental approaches and the biological context of TNIK, the following diagrams have been generated.
Caption: Workflow for validating kinase inhibitor specificity.
Caption: Simplified TNIK signaling in the Wnt pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK Kinase Enzyme System Application Note [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.jp [promega.jp]
- 17. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
Benchmarking Tnik-IN-7: A Comparative Analysis of TNIK Inhibitors
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive performance comparison of Tnik-IN-7 against other notable Traf2- and Nck-interacting kinase (TNIK) inhibitors. This guide provides a detailed analysis of inhibitory potency, selectivity, and in vivo efficacy, supported by experimental data, to aid in the selection of the most suitable compounds for research and therapeutic development.
This compound is a potent inhibitor of TNIK, a serine/threonine kinase deeply implicated in the canonical Wnt signaling pathway. Dysregulation of this pathway is a critical factor in the progression of numerous cancers, particularly colorectal cancer. TNIK activates the Wnt pathway by phosphorylating the transcription factor TCF4, a key step in promoting cancer cell proliferation. Consequently, the development of effective TNIK inhibitors is a significant focus in oncology research. This guide benchmarks this compound against other well-characterized TNIK inhibitors, including NCB-0846, mebendazole, and INS018_055 (Rentosertib), to provide a clear perspective on its relative performance.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and its counterparts against TNIK. It is important to note that these values are compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Compound | IC50 (nM) vs. TNIK | Key Findings |
| This compound | 11 | Potent inhibitor of TNIK. |
| NCB-0846 | 21[1] | Orally available inhibitor, demonstrates in vivo tumor growth reduction.[2] |
| Mebendazole | ~1000 (Kd) | FDA-approved anthelmintic drug, identified as a TNIK inhibitor.[3] |
| INS018_055 (Rentosertib) | 7.8 | High potency and selectivity, currently in clinical development for fibrosis. |
| Phenylaminopyridine Analog | 6 | Demonstrates high in vitro potency. |
| PD407824 | 0.7 | A highly potent inhibitor of TNIK in biochemical assays. |
Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its potential for off-target effects and overall therapeutic window. While a comprehensive head-to-head selectivity panel for all listed compounds is not publicly available, existing data for individual compounds provide valuable insights.
-
NCB-0846: While potent against TNIK, it has been shown to inhibit other kinases at higher concentrations.[1]
-
INS018_055 (Rentosertib): Reported to have a favorable selectivity profile, with no significant activity against a panel of 78 other proteins.[4]
-
Mebendazole: Known to have multiple targets, including tubulin, in addition to TNIK.[3]
A comprehensive kinase selectivity panel for this compound is needed for a more complete comparison.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound.
-
NCB-0846: Has demonstrated significant reduction in tumor growth in colorectal cancer xenograft models when administered orally.[2]
-
Mebendazole: Has also shown anti-tumor effects in in vivo models of colorectal cancer.[5]
In vivo efficacy data for this compound is not yet widely available in the public domain and represents a key area for future investigation.
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for key experiments are provided below. These protocols are generalized from standard practices in the field.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
Principle: The assay measures the phosphorylation of a substrate by TNIK in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a luminescence-based method that quantifies the amount of ATP consumed.
General Protocol:
-
Reagents: Recombinant human TNIK enzyme, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), and the test inhibitor.
-
Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The TNIK enzyme, substrate, and inhibitor are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Luminescence is read using a plate reader.
-
-
Data Analysis: The luminescence data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The normalized data is then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Wnt Signaling Assay
This assay measures the ability of an inhibitor to block Wnt signaling in a cellular context.
Principle: A reporter cell line is used that contains a luciferase gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring light output.
General Protocol:
-
Cell Line: A suitable cell line (e.g., HEK293T) is engineered to stably express a TCF/LEF-luciferase reporter construct.
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are treated with varying concentrations of the TNIK inhibitor.
-
The Wnt pathway is stimulated, for example, by adding purified Wnt3a protein or by using a cell line with a constitutively active pathway (e.g., due to APC or β-catenin mutations).
-
After an incubation period (e.g., 24-48 hours), the cells are lysed.
-
A luciferase substrate is added to the lysate.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: The luciferase activity is normalized to a control (e.g., a co-transfected Renilla luciferase for transfection efficiency or total protein concentration). The inhibitory effect is calculated relative to cells stimulated with Wnt but not treated with the inhibitor.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then evaluated.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
A suspension of human colorectal cancer cells (e.g., HCT116) is injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound (formulated in a suitable vehicle) is administered to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle only.
-
Tumor size is measured regularly (e.g., with calipers) and body weight is monitored.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the difference in tumor size and weight between the treatment and control groups.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: The Wnt signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of a TNIK inhibitor.
Caption: The relationship between key performance metrics for a TNIK inhibitor.
Conclusion
This compound demonstrates high potency against TNIK in biochemical assays, positioning it as a strong candidate for further investigation. However, a comprehensive understanding of its performance relative to other inhibitors like NCB-0846 and the clinically evaluated mebendazole and INS018_055 requires direct comparative studies. Future research should focus on generating a complete selectivity profile for this compound and evaluating its efficacy in relevant in vivo cancer models. This will be critical in determining its potential as a therapeutic agent for Wnt-driven malignancies. This guide serves as a foundational resource for researchers to make informed decisions in the ongoing development of novel TNIK-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 5. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tnik-IN-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Tnik-IN-7, a potent and selective Traf2 and Nck interacting kinase (TNIK) inhibitor.[1] Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As this compound is an active pharmacological agent, it should be handled as a hazardous substance, and its waste must be disposed of through an approved hazardous waste management stream.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The Safety Data Sheet for a structurally similar compound, TNIK-IN-3, advises stringent safety measures.[2]
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat or gown | Provides a barrier against spills and contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Avoids inhalation of dust or aerosols.[2] |
Handling Precautions:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
II. Waste Segregation and Containment
Proper segregation of waste is the first step in a compliant disposal process. This compound waste should never be disposed of in general laboratory trash or down the drain.
| Waste Type | Containment Procedure |
| Solid Waste | - Contaminated Materials: Gloves, bench paper, pipette tips, etc. should be collected in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste. |
| - Unused or Expired Compound: The original container with the unused compound should be sealed and placed in a designated hazardous waste container. | |
| Liquid Waste | - Solutions: Solutions containing this compound should be collected in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled as hazardous waste and include the full chemical name and concentration. |
| - Aqueous vs. Solvent-Based: Segregate aqueous waste from solvent-based waste into separate, appropriately labeled containers. | |
| Sharps Waste | - Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste. |
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
IV. Decontamination Procedures
In the event of a spill, or for routine cleaning of work surfaces, the following procedures should be followed:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as detailed in the table above.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the area with a suitable laboratory detergent and water.
-
Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in a sealed container labeled for hazardous chemical waste.
-
Dispose of the cleanup waste through the approved hazardous waste stream.
V. Environmental and Regulatory Considerations
The Safety Data Sheet for TNIK-IN-3, a related compound, indicates that it is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is a regulatory requirement to prevent the release of this compound into the environment. All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup. The final step is to "Dispose of contents/ container to an approved waste disposal plant."[2]
References
Essential Safety and Handling Protocols for Tnik-IN-7
For researchers, scientists, and drug development professionals handling Tnik-IN-7, a potent and selective Traf2 and Nck interacting kinase (TNIK) inhibitor, stringent adherence to safety protocols is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Precautionary Measures:
Key safety precautions include:
-
Washing skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Avoid release to the environment and collect any spillage.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on the safety data for Tnik-IN-3.[2]
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety goggles | Must be equipped with side-shields. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body | Impervious clothing | Laboratory coat or other protective clothing. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. A respirator may be required for handling powders or creating aerosols. |
Experimental Workflow and Handling Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[2]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2][3]
-
Keep away from direct sunlight and sources of ignition.[2]
Handling:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Use only in areas with appropriate exhaust ventilation.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
The following diagram illustrates the standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
